(S)-4-Benzyloxazolidine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUXYCBZFLXIK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455008 | |
| Record name | (S)-4-Benzyloxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145588-94-9 | |
| Record name | (S)-4-Benzyloxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-4-Benzyloxazolidine-2-thione: A Technical Guide for Researchers
CAS Number: 145588-94-9
This technical guide provides an in-depth overview of (S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary with significant applications in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, safety information, and a representative experimental protocol for its use.
Core Properties and Specifications
This compound is a heterocyclic compound utilized to introduce chirality in chemical reactions, enabling the stereoselective synthesis of complex molecules. Its structural features, particularly the benzyl group at the stereocenter, provide effective steric hindrance to guide the approach of reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145588-94-9 | [1] |
| Molecular Formula | C₁₀H₁₁NOS | [1] |
| Molecular Weight | 193.27 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from analogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents | [2] |
Safety and Handling
Table 2: GHS Hazard Information
| Compound | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| This compound | GHS07 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 |
| (S)-4-Benzyl-2-oxazolidinone (Analog) | GHS07, GHS08 | H302: Harmful if swallowedH373: May cause damage to organs through prolonged or repeated exposure | P260, P264, P270, P301+P312, P314, P501 |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Application in Asymmetric Synthesis: A Representative Protocol
This compound serves as a powerful tool in asymmetric synthesis, most notably in aldol reactions. The following is a detailed, representative protocol for an asymmetric aldol reaction, adapted from established procedures for the analogous Evans auxiliary, (S)-4-Benzyl-2-oxazolidinone. This protocol illustrates the general workflow and principles that would be applicable when using the target thione compound.
General Workflow for Asymmetric Aldol Reaction
The overall process involves three key stages:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to attach the desired propionyl group.
-
Diastereoselective Aldol Reaction: The N-acylated auxiliary is then reacted with an aldehyde in the presence of a Lewis acid and a hindered base to form the aldol adduct with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the desired chiral product and allow for the recovery of the auxiliary.
Figure 1: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Detailed Experimental Protocol (Illustrative Example)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: N-Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl auxiliary. Purify by flash column chromatography if necessary.
Part B: Asymmetric Aldol Reaction
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude aldol adduct. Purify by flash column chromatography.
Part C: Cleavage and Recovery of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (typically a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the desired β-hydroxy carboxylic acid product with ethyl acetate (3x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
Role in Drug Development and Research
Chiral auxiliaries like this compound are instrumental in the synthesis of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to control the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. The use of this auxiliary allows for the efficient construction of specific stereoisomers, which is a key consideration in modern drug discovery and development. Its application streamlines complex synthetic pathways and facilitates the creation of novel therapeutic agents.
References
Synthesis of (S)-4-Benzyloxazolidine-2-thione from L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a reliable and safe synthetic route to produce (S)-4-benzyloxazolidine-2-thione, a crucial chiral auxiliary in asymmetric synthesis. The process commences with the readily available amino acid, L-phenylalanine, and proceeds through key intermediates, including (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) and (S)-4-benzyl-2-oxazolidinone. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.
Synthetic Strategy Overview
The conversion of L-phenylalanine to this compound is efficiently achieved via a three-step sequence:
-
Reduction of L-phenylalanine: The carboxylic acid moiety of L-phenylalanine is reduced to a primary alcohol to yield L-phenylalaninol.
-
Cyclization to Oxazolidinone: The resulting amino alcohol, L-phenylalaninol, is cyclized to form the stable intermediate, (S)-4-benzyl-2-oxazolidinone.
-
Thionation: The carbonyl group of the oxazolidinone is converted to a thiocarbonyl group to yield the final product, this compound.
This pathway avoids the use of highly toxic reagents like carbon disulfide, offering a safer and more scalable laboratory procedure.[1]
Experimental Protocols
Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol (L-phenylalaninol)
This procedure involves the reduction of the carboxylic acid group of L-phenylalanine. One effective method utilizes sodium borohydride in the presence of thionyl chloride.[2]
Protocol:
-
Suspend L-phenylalanine (1.0 eq) in an aqueous methanolic solution.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the stirred suspension.
-
After the initial reaction, add sodium borohydride (NaBH₄) portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The product, L-phenylalaninol, will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield a white to off-white powder.[2][3]
Step 2: Synthesis of (S)-4-Benzyl-2-oxazolidinone
The cyclization of L-phenylalaninol can be achieved using diethyl carbonate with a base catalyst, often in a solvent-free condition, which is economically and environmentally favorable.[2][4]
Protocol:
-
Combine L-phenylalaninol (1.0 eq) and potassium carbonate (catalytic amount) in a reaction flask.
-
Add diethyl carbonate (excess) to the mixture.
-
Heat the heterogeneous mixture with stirring. The reaction progress can be monitored as the mixture becomes homogeneous and then the product begins to form.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess diethyl carbonate by vacuum distillation.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[2]
Step 3: Synthesis of this compound
The final step involves the conversion of the oxazolidinone's carbonyl group to a thione. This can be accomplished using elemental sulfur in the presence of ammonium sulfide.[1]
Protocol:
-
Charge a reaction flask with (S)-4-benzyl-2-oxazolidinone (1.0 eq), sulfur powder (approx. 1.1 eq), and an aqueous solution of ammonium sulfide (approx. 1.2 eq).[1]
-
Heat the mixture to 40-50 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Summary of Physicochemical and Yield Data
| Compound | Step | Molecular Formula | M.W. ( g/mol ) | Typical Yield | Melting Point (°C) | Optical Rotation [α]D |
| L-Phenylalaninol | 1 | C₉H₁₃NO | 151.21[5] | Quantitative[2] | 90-95[3][6] | -20° to -26° (c=1, EtOH)[6][7] |
| (S)-4-Benzyl-2-oxazolidinone | 2 | C₁₀H₁₁NO₂ | 177.20[8] | >90% | 86-89 | -58° to -62° (c=1, CHCl₃) |
| This compound | 3 | C₁₀H₁₁NS₂ | 209.33[9] | ~90% | 97-100 | -122° ±5° (c=1, CHCl₃)[9] |
Note: Optical rotation and melting point values can vary slightly based on purity and measurement conditions.
Mandatory Visualizations
References
- 1. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Phenylalaninol - LKT Labs [lktlabs.com]
- 4. An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid | Semantic Scholar [semanticscholar.org]
- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. L-Phenylalaninol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-4-Benzylthiazolidine-2-thione = 95.0 GC 171877-39-7 [sigmaaldrich.com]
The Mechanism of Stereocontrol with (S)-4-Benzyloxazolidine-2-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyloxazolidine-2-thione and its structural analogs have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the precise construction of stereogenic centers. This technical guide provides a comprehensive overview of the mechanism of stereocontrol, focusing on its application in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation. This document details the underlying principles of stereodifferentiation, presents quantitative data on selectivity, outlines experimental protocols, and provides visual representations of the key transition states that govern the stereochemical outcome.
Core Principle: Steric Shielding and Chelation Control
The stereodirecting power of this compound and related chiral auxiliaries, such as (S)-4-benzyl-1,3-thiazolidine-2-thione, stems from the steric hindrance imposed by the benzyl group at the C4 position.[1] This bulky substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of an electrophile, such as an aldehyde, to the opposite, less hindered face. The geometry of the enolate and the nature of the metal counterion play a crucial role in defining the precise stereochemical outcome, leading to either syn or anti aldol products.
The formation of a well-defined, rigid transition state is paramount for high diastereoselectivity.[1][2] This is typically achieved through chelation of the metal enolate with the incoming aldehyde. The choice of Lewis acid and base is critical in controlling the enolate geometry and the subsequent transition state assembly.
The Zimmerman-Traxler Model in Boron-Mediated Aldol Reactions
In aldol reactions mediated by boron triflates (e.g., Bu₂BOTf), the formation of a (Z)-enolate is favored. This (Z)-enolate then reacts with the aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1] The steric bulk of the benzyl group on the oxazolidinone ring forces the substituent of the aldehyde (R') into a pseudo-equatorial position to minimize steric clashes, leading to the formation of the syn-aldol adduct with high predictability.
Caption: Zimmerman-Traxler model for boron-mediated aldol additions.
Titanium-Mediated Aldol Reactions: Chelated vs. Non-Chelated Transition States
When titanium tetrachloride (TiCl₄) is used as the Lewis acid, the stereochemical outcome can be modulated to favor either the "Evans syn" or "non-Evans syn" aldol adducts. This control is attributed to the accessibility of different transition state geometries, which are influenced by the choice of base and other additives.
A non-chelated transition state is often proposed to explain the formation of the "Evans syn" aldol product.[3][4] In this model, the rigid, chelated chair-like structure is not formed. Instead, the stereochemical outcome is dictated by dipole minimization and steric interactions in a more open transition state. The benzyl group of the auxiliary still effectively blocks one face of the enolate.
Caption: Non-chelated transition state leading to the "Evans syn" adduct.
The formation of "non-Evans syn" aldol adducts can be promoted by certain bases like (-)-sparteine. This is often rationalized by a different transition state organization, potentially involving chelation in a way that reverses the facial selectivity of the aldehyde approach.
Quantitative Data on Diastereoselectivity
The diastereoselectivity of aldol reactions using this compound and its analogs is consistently high, as summarized in the table below. The choice of Lewis acid, base, and aldehyde substrate all influence the diastereomeric ratio (d.r.).
| Chiral Auxiliary | Lewis Acid | Base | Aldehyde | Diastereomeric Ratio (syn:anti or Evans syn:non-Evans syn) | Reference |
| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | Benzaldehyde | 97:3 | [3] |
| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | 4-Chlorobenzaldehyde | 93:7 | [3] |
| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | 4-Methoxybenzaldehyde | 85:15 | [3] |
| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | 2-Naphthaldehyde | 73:27 | [3] |
| N-propionyl oxazolidinethione | TiCl₄ | (-)-sparteine | Isobutyraldehyde | >99:1 | [5] |
| N-propionyl oxazolidinone | TiCl₄ | (-)-sparteine | Isobutyraldehyde | 97:3 | [5] |
Experimental Protocols
Below are representative experimental protocols for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction.
N-Acylation of this compound
This procedure describes the acylation of the chiral auxiliary with propionyl chloride to form the N-propionyl derivative, the substrate for the aldol reaction.
Caption: Workflow for the N-acylation of the chiral auxiliary.
Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Aldol Reaction
This protocol details a titanium-mediated asymmetric aldol reaction to produce the syn-aldol adduct.
Caption: Workflow for a titanium-mediated asymmetric aldol reaction.
Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.
-
Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the titanium enolate.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to afford the desired syn-aldol adduct.
Conclusion
This compound and its analogs are highly effective chiral auxiliaries for stereocontrolled synthesis, particularly in asymmetric aldol reactions. The mechanism of stereocontrol is well-rationalized by established transition state models, where steric hindrance from the benzyl substituent directs the approach of the electrophile. The ability to modulate the reaction conditions, especially the choice of Lewis acid and base, allows for the selective synthesis of different aldol diastereomers. The high diastereoselectivities and reliable protocols make these auxiliaries invaluable tools for the synthesis of complex, stereochemically defined molecules in academic and industrial research, particularly in the field of drug development.
References
An In-depth Technical Guide to Chiral Auxiliaries in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical industry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereoselectivity in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the most prominent chiral auxiliaries, offering a practical resource for researchers, scientists, and drug development professionals.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer over the other.[1] The general workflow of a chiral auxiliary-mediated synthesis follows a logical three-step sequence:
-
Attachment: The chiral auxiliary is covalently attached to the substrate molecule.
-
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed from the product, ideally under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center, and can often be recovered for reuse.[1]
The diastereomeric products formed in the key transformation can be readily separated using standard purification techniques like column chromatography or crystallization, which is a significant advantage of this methodology.[1]
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[1][2] They are particularly effective in stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1] The stereocontrol is achieved through the steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring, which directs the approach of the electrophile.[1]
Mechanism of Stereocontrol in Asymmetric Alkylation
The N-acyloxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, to form a rigid, chelated (Z)-enolate.[3][4] The bulky substituent at the 4-position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face. This leads to the formation of the desired diastereomer with high selectivity.
Quantitative Data for Evans' Oxazolidinone Alkylation
| R Group of Auxiliary | Electrophile (E-X) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl | Allyl iodide | 98:2 | 85-95 |
| Isopropyl | Benzyl bromide | >99:1 | 90-98 |
| Phenyl | Methyl iodide | 97:3 | 88-95 |
Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Attachment of the Acyl Group:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add propionic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 30 minutes, monitoring the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.[4]
Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.[4]
-
Add allyl iodide (1.2 eq) and stir the reaction mixture at -78 °C for 4-6 hours.[4]
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined by GC analysis of the crude product.[4]
Cleavage of the Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.[4][5]
-
Stir the mixture at 0 °C for 1 hour.[4]
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Extract the chiral carboxylic acid product and recover the chiral auxiliary from the aqueous layer.[4]
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as a practical and cost-effective chiral auxiliary for the asymmetric alkylation of enolates.[6] Both enantiomers of pseudoephedrine are readily available and inexpensive.[6] A key advantage of this method is the high crystallinity of the pseudoephedrine amides, which often facilitates purification by recrystallization.[7]
Mechanism of Stereocontrol in Asymmetric Alkylation
Deprotonation of the N-acyl pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride (LiCl) generates a (Z)-enolate.[8] The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid, six-membered ring transition state.[9] The methyl group on the pseudoephedrine backbone then sterically shields one face of the enolate, directing the incoming electrophile to the opposite face.[8]
Quantitative Data for Myers' Pseudoephedrine Amide Alkylation
| Amide Substrate | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) |
| Propionamide | Benzyl bromide | ≥99 | 90 |
| Phenylacetamide | Methyl iodide | 97 | 89 |
| Butyramide | Ethyl iodide | 98 | 92 |
Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.[6]
Experimental Protocols
Preparation of the Pseudoephedrine Amide:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).[7]
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]
-
Quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the amide, which can often be purified by recrystallization.[7]
Diastereoselective Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.[7]
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-BuLi (2.1 eq) to diisopropylamine (2.2 eq) in THF at -78 °C, then warming to 0 °C for 30 minutes.[7]
-
Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.
-
After stirring for a period, add the alkyl halide (1.5-4.0 eq) and allow the reaction to proceed, monitoring by TLC.[10]
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify the product.[7]
Cleavage of the Auxiliary:
-
To Carboxylic Acid (Acidic Hydrolysis): Dissolve the alkylated amide in dioxane and add 9 N H₂SO₄. Heat the mixture to reflux for 12-24 hours. The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.[11]
-
To Primary Alcohol (Reductive Cleavage): Reduce the amide with a reagent such as lithium amidotrihydroborate (LAB) to yield the corresponding primary alcohol.[10]
-
To Aldehyde: Use a less reactive hydride reagent like lithium triethoxyaluminum hydride for the reduction to obtain the aldehyde.[12]
-
To Ketone: Add an organolithium or Grignard reagent to the amide to furnish the corresponding ketone.[12]
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam, derived from the naturally occurring and inexpensive camphor, is a highly effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.[13][14] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to excellent stereocontrol.[14]
Mechanism of Stereocontrol in the Diels-Alder Reaction
In Lewis acid-catalyzed Diels-Alder reactions, the N-enoyl camphorsultam forms a chelate with the Lewis acid (e.g., AlCl₃ or TiCl₄), involving the carbonyl oxygen and one of the sulfonyl oxygens. This chelation locks the conformation of the dienophile. The bulky camphor skeleton effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in high diastereoselectivity of the cycloaddition product.
Quantitative Data for Oppolzer's Sultam-Mediated Reactions
| Reaction Type | Substrate | Diene/Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
| Diels-Alder | N-Acryloyl Sultam | Cyclopentadiene | >98:2 (endo:exo) | 90-97 |
| Aldol | N-Propionyl Sultam | Benzaldehyde | >95:5 (syn:anti) | 85-95 |
| Alkylation | N-Propionyl Sultam | Benzyl Bromide | >98:2 | 80-90 |
Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Attachment of the Acyl Group:
-
To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 15 minutes.
-
Add the desired acid chloride (1.1 eq) and allow the reaction to warm to room temperature over several hours.
-
Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the N-acyl sultam by chromatography or recrystallization.
Asymmetric Diels-Alder Reaction:
-
Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add a Lewis acid such as diethylaluminum chloride (Et₂AlCl) (1.2 eq) and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) and stir at -78 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃, extract the product, and purify by column chromatography.
Cleavage of the Auxiliary (Reductive):
-
Dissolve the Diels-Alder adduct in anhydrous diethyl ether and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise and stir for 1-2 hours at 0 °C.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting suspension and extract the filtrate to isolate the chiral alcohol product. The chiral auxiliary can be recovered from the solid precipitate.
SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes.[1] The method involves the formation of a chiral hydrazone, which is then deprotonated and alkylated with high diastereoselectivity.[15]
Mechanism of Stereocontrol in Asymmetric Alkylation
The SAMP/RAMP hydrazone is deprotonated with a strong base like LDA to form a rigid, internally chelated azaenolate. The lithium cation is chelated by the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This chelation, along with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, directing the electrophile to the opposite, less hindered face.
Quantitative Data for SAMP/RAMP Hydrazone Alkylation
| Ketone/Aldehyde | Electrophile (R-X) | Enantiomeric Excess (ee) (%) | Yield (%) |
| Cyclohexanone | Methyl iodide | >96 | 85-95 |
| Propanal | Ethyl iodide | 95 | 80-90 |
| Acetophenone | Benzyl bromide | >98 | 88-96 |
Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Formation of the SAMP-Hydrazone:
-
In a flask equipped with a condenser, mix the ketone or aldehyde (1.2 eq) with SAMP (1.0 eq).[13]
-
Heat the mixture at 60 °C under an argon atmosphere overnight.[13]
-
Dilute the crude product with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the hydrazone by distillation.[13]
Asymmetric Alkylation:
-
Prepare a solution of LDA in THF as previously described.
-
Add the SAMP-hydrazone to the LDA solution at 0 °C, then cool the mixture to -110 °C.
-
Slowly add the alkyl halide and allow the reaction to warm to room temperature overnight.[1]
-
Work up the reaction to isolate the crude alkylated hydrazone.[1]
Cleavage of the Auxiliary:
-
Dissolve the alkylated hydrazone in a suitable solvent such as CH₂Cl₂ at -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the starting material.
-
Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to work up the ozonide.
-
Isolate the enantiomerically enriched ketone or aldehyde product.
Applications in Drug Development
Chiral auxiliaries are frequently employed in the early stages of drug development due to their reliability and versatility.[1] They have been instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs).
-
Brivaracetam: The synthesis of the antiepileptic drug Brivaracetam has been achieved using a chiral oxazolidinone auxiliary to control the stereochemistry in a key alkylation step.[8][16]
-
Atorvastatin (Lipitor®): An early synthesis of the blockbuster cholesterol-lowering drug Atorvastatin relied on a diastereoselective aldol reaction using a chiral ester to establish one of the critical alcohol stereocenters.[17]
-
Tipranavir: The synthesis of this HIV protease inhibitor has been accomplished using an Evans' type chiral auxiliary.[4][18]
Comparative Overview and Conclusion
| Chiral Auxiliary | Key Advantages | Key Disadvantages |
| Evans' Oxazolidinones | High stereoselectivity, extensive literature, predictable outcomes. | Higher cost of the auxiliary, sometimes harsh cleavage conditions. |
| Myers' Pseudoephedrine | Low cost, high crystallinity of intermediates, versatile cleavage options. | Stereoselectivity can be slightly lower than Evans' auxiliaries for some substrates. |
| Oppolzer's Camphorsultam | Excellent stereocontrol, rigid structure, effective in a wide range of reactions. | Attachment and cleavage can be more challenging than other auxiliaries. |
| SAMP/RAMP Hydrazones | Highly effective for asymmetric alkylation of ketones and aldehydes. | Limited to carbonyl compounds, ozonolysis for cleavage requires specific equipment. |
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer a high degree of reliability and predictability, making them a popular choice in academic and industrial research. Myers' pseudoephedrine provides a cost-effective and practical alternative, particularly for large-scale synthesis where the crystallinity of intermediates is advantageous. Oppolzer's sultams, with their rigid framework, deliver excellent stereocontrol in a broad spectrum of reactions. Finally, SAMP/RAMP hydrazones are the go-to auxiliaries for the asymmetric α-alkylation of carbonyl compounds.
By understanding the mechanisms, applications, and experimental protocols associated with these key chiral auxiliaries, researchers and drug development professionals can effectively leverage this powerful strategy to access enantiomerically pure molecules for the advancement of science and medicine.
References
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Camphorsultam - Wikipedia [en.wikipedia.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
(S)-4-Benzyloxazolidine-2-thione: A Technical Guide to a Powerful Chiral Auxiliary
(S)-4-Benzyloxazolidine-2-thione is a chiral auxiliary widely employed in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereocenters. Its rigid, predictable stereochemical influence makes it an invaluable tool for researchers and scientists in organic chemistry and drug development. This technical guide provides an in-depth overview of its structure, stereochemistry, synthesis, and application in asymmetric reactions, with a focus on the aldol reaction.
Structure and Stereochemistry
This compound possesses a five-membered oxazolidine ring with a benzyl group at the stereogenic center at position 4, dictating the (S)-configuration. The thione group at position 2 is crucial for its reactivity and utility as a chiral auxiliary.
The key structural features that contribute to its effectiveness in asymmetric synthesis are:
-
The Chiral Center: The (S)-configuration at C4, derived from (S)-phenylalaninol, establishes a chiral environment.
-
The Benzyl Group: This bulky substituent effectively shields one face of the enolate derived from the acylated auxiliary, directing the approach of electrophiles to the opposite face.
-
The Oxazolidine Ring: The rigid ring structure limits conformational flexibility, leading to a more predictable and well-defined transition state during reactions.
Physicochemical and Spectroscopic Data
Here is a summary of the key physical and spectroscopic data for this compound and its close analogues for comparative purposes.
| Property | This compound | (S)-4-Benzyl-2-oxazolidinone | (S)-4-Benzylthiazolidine-2-thione |
| Molecular Formula | C₁₀H₁₁NOS | C₁₀H₁₁NO₂[1] | C₁₀H₁₁NS₂[2] |
| Molecular Weight | 193.27 g/mol | 177.20 g/mol [1] | 209.33 g/mol [3] |
| CAS Number | 145588-94-9 | 90719-32-7[1] | 171877-39-7[2] |
| Appearance | White to off-white solid | White solid | White to off-white solid |
| Melting Point | Not readily available | 86-88 °C | Not readily available |
| Optical Rotation | Not readily available | [α]₂₀/D −63° (c=1 in chloroform) | [α]₂₀/D -122±5° (c=1 in chloroform)[3] |
| ¹H NMR (CDCl₃, δ ppm) | Not readily available | 7.38-7.20 (m, 5H), 6.55 (br s, 1H), 4.70-4.65 (m, 1H), 4.29-4.20 (m, 2H), 3.35 (dd, J=13.4, 3.4 Hz, 1H), 2.80 (dd, J=13.4, 9.6 Hz, 1H) | 8.36 (br s, 1H), 7.32 (m, 2H), 7.26 (m, 1H), 7.18 (m, 2H), 4.46 (dd, J=7.5, 15.0 Hz, 1H), 3.50 (dt, J=7.9, 11.5 Hz, 1H), 3.25 (dt, J=7.2, 11.5 Hz, 1H), 3.04 (m, 1H), 2.93 (m, 1H)[4] |
| ¹³C NMR (CDCl₃, δ ppm) | Not readily available | 159.9, 137.5, 129.4, 128.9, 127.1, 69.8, 56.9, 39.5 | 200.5, 135.7, 129.0, 128.9, 127.2, 65.1, 39.7, 37.8[4] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of (S)-2-amino-3-phenyl-1-propanol with a thiocarbonylating agent.
Experimental Protocol: Synthesis from (S)-Phenylalaninol
Materials:
-
(S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A solution of (S)-phenylalaninol is prepared in a suitable solvent.
-
To this solution, carbon disulfide and an aqueous solution of potassium hydroxide are added.
-
The reaction mixture is heated and stirred for several hours.
-
After cooling to room temperature, the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash chromatography on silica gel to yield pure this compound.
Application in Asymmetric Aldol Reactions
This compound is a cornerstone chiral auxiliary for stereoselective aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The general workflow involves N-acylation of the auxiliary, followed by enolate formation and reaction with an aldehyde, and finally, cleavage of the auxiliary to yield the chiral β-hydroxy carbonyl compound.
Logical Workflow for Asymmetric Aldol Reaction
Caption: General workflow of an asymmetric aldol reaction using this compound.
Experimental Protocol: Asymmetric Aldol Reaction
Step 1: N-Acylation of the Chiral Auxiliary
-
To a solution of this compound in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C.
-
The desired acyl chloride (e.g., propionyl chloride) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-acylated auxiliary is purified by flash chromatography.
Step 2: Diastereoselective Aldol Addition
-
The N-acylated auxiliary is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to 0 °C.
-
Titanium(IV) chloride (TiCl₄) is added dropwise, followed by the slow addition of a hindered base such as N,N-diisopropylethylamine (DIPEA).
-
The mixture is stirred at 0 °C for 30 minutes to form the titanium enolate.
-
The reaction is cooled to -78 °C, and the aldehyde is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
The crude aldol adduct is purified by flash chromatography.
Step 3: Auxiliary Cleavage
-
The purified aldol adduct is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.
-
The mixture is stirred at 0 °C for several hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The chiral auxiliary can be recovered by extraction with an organic solvent.
-
The aqueous layer is acidified, and the desired β-hydroxy acid product is extracted with an organic solvent.
-
The organic layer containing the product is dried and concentrated to yield the final chiral product.
Role in Drug Development
Chiral auxiliaries like this compound are instrumental in the synthesis of complex chiral molecules, which are often the active pharmaceutical ingredients (APIs) in modern drugs.[5] The ability to control stereochemistry with high precision is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[5] By enabling the efficient and stereoselective synthesis of key chiral building blocks, this compound and related auxiliaries significantly contribute to the discovery and development of new therapeutic agents.[5]
Conclusion
This compound stands out as a highly effective and reliable chiral auxiliary in asymmetric synthesis. Its well-defined structure and the steric influence of the benzyl group allow for predictable and high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably the aldol reaction. The detailed protocols provided in this guide offer a framework for its synthesis and application, empowering researchers and drug development professionals to leverage its capabilities in the creation of complex, enantiomerically pure molecules. The ability to recover and reuse the auxiliary further enhances its appeal from both an economic and environmental perspective.
References
- 1. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-Benzylthiazolidine-2-thione | C10H11NS2 | CID 11458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-4-苄基噻唑啉-2-硫酮 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE | 171877-39-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Spectroscopic Profile of (S)-4-Benzyloxazolidine-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Spectroscopic Data
The structural characterization of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.36 | br s | - | 1H | NH |
| 7.32 | m | - | 2H | Ar-H |
| 7.26 | m | - | 1H | Ar-H |
| 7.18 | m | - | 2H | Ar-H |
| 4.46 | dd | 7.5, 15.0 | 1H | CH |
| 3.50 | dt | 7.9, 11.5 | 1H | CH₂ |
| 3.25 | dt | 7.2, 11.5 | 1H | CH₂ |
| 3.04 | m | - | 1H | CH₂-Ar |
| 2.93 | m | - | 1H | CH₂-Ar |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=S |
| 135.7 | Ar-C |
| 129.0 | Ar-CH |
| 128.9 | Ar-CH |
| 127.2 | Ar-CH |
| 65.1 | CH |
| 39.7 | CH₂ |
| 37.8 | CH₂-Ar |
Solvent: CDCl₃, Frequency: 125 MHz
Table 3: IR Spectroscopic Data for this compound[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3154 | N-H stretch |
| 1602, 1495, 1437 | Aromatic C=C stretch |
| 1327, 1297, 1279, 1233, 1204 | C-N stretch, C-S stretch |
| 1040, 1008, 957 | C-H bend |
| 743 | Aromatic C-H out-of-plane bend |
Technique: Fourier Transform Infrared Spectroscopy (FTIR), thin film
Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory procedures.
Synthesis of this compound[1]
A general procedure involves the reaction of the corresponding oxazolidinone precursor with a sulfurating agent. In a typical synthesis, the crude oxazolidinethione is dissolved in carbon disulfide, followed by the addition of an aqueous solution of potassium hydroxide. The reaction mixture is heated and stirred for an extended period. After cooling, the product is extracted with an organic solvent, such as dichloromethane. The combined organic layers are then dried, filtered, and concentrated. Final purification is achieved through column chromatography.[1]
NMR Spectroscopy[1]
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared Spectroscopy[1]
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected from a thin film of the sample.
Data Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
(S)-4-Benzyloxazolidine-2-thione: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary, plays a crucial role in asymmetric synthesis, enabling the stereoselective formation of new chemical entities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in laboratory and process development settings. This technical guide provides an in-depth overview of these characteristics, offering detailed experimental protocols and potential degradation pathways to inform its handling, storage, and use.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NOS | N/A |
| Molecular Weight | 193.27 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not explicitly available for the (S)-enantiomer. The (R)-enantiomer has a reported melting point of 127-131 °C. | N/A |
| Chirality | (S)-configuration at the C4 position | N/A |
Solubility Profile
Qualitative Solubility:
| Solvent Class | Predicted Solubility |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble |
| Ethers (e.g., Tetrahydrofuran, Diethyl ether) | Soluble |
| Esters (e.g., Ethyl acetate) | Soluble |
| Ketones (e.g., Acetone) | Soluble |
| Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl sulfoxide) | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble |
| Aqueous Solutions | Sparingly Soluble to Insoluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical factor for its storage and use in chemical reactions. While specific stability data is not available, forced degradation studies on structurally related compounds can provide insights into its potential liabilities. The oxazolidinethione ring may be susceptible to hydrolysis, oxidation, and photolytic degradation.
Potential Degradation Triggers:
-
Hydrolytic (Acidic/Basic): The amide-like linkage within the oxazolidinethione ring could be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening.
-
Oxidative: The sulfur atom in the thiocarbonyl group is a potential site for oxidation, which could lead to the formation of the corresponding oxo-analog ((S)-4-Benzyl-2-oxazolidinone) or other oxidized species.
-
Photolytic: Exposure to high-energy light (e.g., UV) can induce photochemical reactions, potentially leading to cleavage of the ring or other structural modifications.
-
Thermal: Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system for separation and identification of degradants
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample solution with base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidation: Treat the sample solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C) in an oven.
-
Photolytic Stress: Expose a solid sample or a solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from its degradation products and to obtain mass information for structural elucidation.
Caption: General workflow for conducting forced degradation studies.
Putative Degradation Pathway
Based on the chemical structure and the known degradation pathways of related compounds, a putative degradation pathway for this compound is proposed below. It is important to note that this pathway is hypothetical and requires experimental verification.
The primary sites of degradation are likely the thiocarbonyl group and the amide-like bond within the heterocyclic ring.
Caption: A hypothetical degradation pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is currently limited in the public domain, the provided qualitative assessments, detailed experimental protocols, and a putative degradation pathway offer a valuable resource for researchers, scientists, and drug development professionals. The methodologies outlined herein can be employed to generate the specific data required for process optimization, formulation development, and ensuring the quality and efficacy of synthetic procedures utilizing this important chiral auxiliary. It is strongly recommended that experimental data be generated to confirm the solubility and stability profiles for specific applications and solvent systems.
References
The Thione Group's Pivotal Role in Asymmetric Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chirality is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can dictate its efficacy and safety. Among the arsenal of methods for asymmetric induction, the use of chiral auxiliaries remains a robust and reliable strategy. This technical guide provides an in-depth exploration of the thione group, specifically within chiral oxazolidinethiones and thiazolidinethiones, and its critical role in directing stereoselective transformations. We will delve into the mechanistic underpinnings, provide quantitative data on the diastereoselectivity of key reactions, and present detailed experimental protocols for the synthesis and application of these powerful chiral auxiliaries.
The Thiocarbonyl Moiety: A Superior Controller of Stereochemistry
Chiral N-acyloxazolidinones, often referred to as Evans auxiliaries, have long been celebrated for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. However, their sulfur-containing counterparts, N-acyloxazolidinethiones and N-acylthiazolidinethiones, have emerged as equally, and in some cases, more effective chiral inductors.[1] The replacement of the exocyclic carbonyl oxygen with a sulfur atom imparts several advantageous properties that enhance their utility in asymmetric synthesis.
The larger atomic radius and greater polarizability of sulfur compared to oxygen, along with its higher affinity for certain Lewis acids, lead to more rigid and well-defined transition states. This rigidity is crucial for effective facial discrimination of the enolate, resulting in high diastereoselectivity. Furthermore, the thione auxiliary is often more readily cleaved under mild conditions, a significant advantage in complex total synthesis endeavors.[2]
Mechanism of Asymmetric Induction: The Chelated vs. Non-Chelated Transition State
The remarkable stereodirecting ability of N-acylthiazolidinethiones and their oxazolidinethione analogues in reactions such as the aldol addition is attributed to the selective formation of either a chelated or a non-chelated transition state. The choice between these two pathways can be controlled by the stoichiometry of the Lewis acid and the nature of the base employed, allowing for access to different stereoisomers from the same chiral auxiliary.[2][3]
In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the N-acylthiazolidinethione can form a six-membered chelated transition state. Due to the higher affinity of the soft Lewis acid titanium for the soft sulfur atom of the thiocarbonyl group, a rigid chair-like transition state is formed.[2] The bulky substituent at the C4 position of the auxiliary effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. This leads to the formation of the "non-Evans syn" aldol adduct.
Conversely, by altering the reaction conditions, such as the amount of base, a non-chelated transition state can be favored. In this scenario, the stereochemical outcome is dictated by dipole minimization and steric interactions, leading to the formation of the "Evans syn" aldol adduct. This ability to selectively produce different diastereomers is a significant advantage of the thione-based auxiliaries.
Quantitative Analysis of Diastereoselectivity
The efficacy of the thione group in directing stereoselective reactions is evident from the high diastereomeric ratios (d.r.) achieved in various transformations. The following tables summarize the performance of N-acylthiazolidinethione auxiliaries in asymmetric aldol and Michael additions.
Table 1: Diastereoselectivity in Asymmetric Aldol Additions of N-Propionyl Thiazolidinethiones
| Entry | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | TiCl₄ / (-)-Sparteine (2 equiv) | >99:1 ("Evans syn") | 95 | [4] |
| 2 | Isobutyraldehyde | TiCl₄ / (-)-Sparteine (1 equiv) | 3:97 ("non-Evans syn") | 89 | [4] |
| 3 | Benzaldehyde | TiCl₄ / (-)-Sparteine (2 equiv) | 97:3 ("Evans syn") | 91 | [4] |
| 4 | Benzaldehyde | TiCl₄ / (-)-Sparteine (1 equiv) | 4:96 ("non-Evans syn") | 85 | [4] |
Table 2: Diastereoselectivity in Conjugate Addition of Thiazolidinethiones to N-Crotonyloxazolidinone
| Entry | Michael Donor (Thiazolidinethione) | Base | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | (S)-4-Phenylthiazolidine-2-thione | Et₃N | >95:5 | 85 | |
| 2 | (S)-4-Benzylthiazolidine-2-thione | Et₃N | >95:5 | 82 | |
| 3 | (S)-4-Isopropylthiazolidine-2-thione | Et₃N | >95:5 | 78 |
Experimental Protocols
Synthesis of Chiral Thiazolidine-2-thiones
Chiral thiazolidine-2-thiones are readily prepared from the corresponding β-amino alcohols, which can be sourced from the chiral pool (e.g., from amino acids). A general and efficient method involves the reaction of the amino alcohol with carbon disulfide.[1]
General Procedure for the Synthesis of (S)-4-Substituted-1,3-thiazolidine-2-thione:
-
To a stirred solution of the (S)-amino alcohol (1.0 eq.) in dimethyl sulfoxide (DMSO), add triethylamine (2.5 eq.).
-
To this solution, add carbon disulfide (3.0 eq.) dropwise at room temperature.
-
The reaction mixture is then subjected to microwave irradiation at 100-110 °C for 60-110 minutes.[1]
-
After completion of the reaction (monitored by TLC), water is added, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired thiazolidine-2-thione.
Asymmetric Aldol Addition Protocol
The following protocol details the titanium-mediated aldol addition of an N-propionyl thiazolidinethione to an aldehyde, which can be tuned to yield either the "Evans syn" or "non-Evans syn" product.[4]
Procedure for "Evans Syn" Aldol Adduct:
-
To a solution of the N-propionyl thiazolidinethione (1.0 eq.) in anhydrous dichloromethane at 0 °C, add titanium tetrachloride (1.1 eq.) dropwise.
-
After stirring for 5 minutes, add (-)-sparteine (2.0 eq.) dropwise.
-
The reaction mixture is stirred for 30 minutes at 0 °C.
-
The aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred for 1-2 hours at 0 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
Procedure for "non-Evans Syn" Aldol Adduct:
The procedure is identical to the "Evans syn" protocol, except that only 1.0 equivalent of (-)-sparteine is used.
Asymmetric Michael Addition Protocol
This protocol describes the diastereoselective conjugate addition of a thiazolidinethione to an N-crotonyloxazolidinone.
Procedure for Michael Addition:
-
To a solution of the N-crotonyloxazolidinone (1.0 eq.) and the chiral thiazolidinethione (1.2 eq.) in dichloromethane, add triethylamine (2.0 eq.).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the Michael adduct.
Cleavage of the Thiazolidinethione Auxiliary
A key advantage of the thiazolidinethione auxiliary is its facile removal under mild conditions.
Procedure for Reductive Cleavage to the Aldehyde:
-
To a solution of the aldol adduct in anhydrous toluene at -78 °C, add diisobutylaluminum hydride (DIBAL-H) (1.5 eq.) dropwise.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature and stirred vigorously until the layers separate.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to give the crude aldehyde.[4]
Conclusion
The incorporation of a thione group into chiral auxiliaries, particularly in the form of oxazolidinethiones and thiazolidinethiones, offers a powerful and versatile strategy for asymmetric induction. The unique electronic and steric properties of the thiocarbonyl moiety, coupled with its affinity for Lewis acids, allow for the construction of highly ordered transition states, leading to excellent levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The ability to control the stereochemical outcome by tuning the reaction conditions to favor either chelated or non-chelated pathways further enhances the synthetic utility of these auxiliaries. The straightforward synthesis and mild cleavage conditions make thione-based chiral auxiliaries an indispensable tool for researchers, scientists, and drug development professionals in the pursuit of enantiomerically pure molecules.
References
Methodological & Application
Application Notes and Protocols for Diastereoselective Aldol Reaction Using (S)-4-Benzyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The diastereoselective aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex molecular architectures. The use of chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is a robust strategy for achieving high levels of asymmetry. Among these, the (S)-4-benzyloxazolidine-2-thione scaffold, a sulfur analogue of the renowned Evans oxazolidinone, has emerged as a powerful tool for inducing high diastereoselectivity in aldol additions.
The underlying principle of this protocol lies in the formation of a rigid, chelated transition state that dictates the facial selectivity of the enolate's attack on an aldehyde. The N-acyl-(S)-4-benzyloxazolidine-2-thione is first converted to a titanium enolate through the action of a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered amine base, like N,N-diisopropylethylamine (DIPEA). The stereochemical outcome of the reaction is governed by the Zimmerman-Traxler model, where the enolate and the aldehyde coordinate to the titanium center to form a six-membered, chair-like transition state. The bulky benzyl group at the C4 position of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This controlled approach leads to the predictable formation of the syn-aldol adduct with high diastereoselectivity.
An important feature of using oxazolidinethione auxiliaries is the ability to tune the diastereoselectivity to favor either the "Evans syn" or the "non-Evans syn" aldol product by modifying the reaction conditions, specifically the choice and stoichiometry of the Lewis acid and base.[1][2] This flexibility enhances the synthetic utility of the method, providing access to a broader range of stereoisomers from a single chiral precursor.
Following the aldol addition, the chiral auxiliary can be cleanly removed under mild conditions, such as nucleophilic acyl substitution, to furnish the desired β-hydroxy carboxylic acid, ester, or amide, while the valuable chiral auxiliary can often be recovered.[1] This methodology is widely applicable in the synthesis of natural products and active pharmaceutical ingredients where precise control of stereochemistry is paramount.
Quantitative Data Summary
The titanium-mediated aldol reaction of N-propionyl oxazolidinethiones and related auxiliaries with various aldehydes consistently produces the corresponding syn-aldol adducts with good to excellent yields and high diastereoselectivity. The following table summarizes representative data from the literature for analogous systems, demonstrating the efficacy of this approach.
| Entry | Aldehyde (R'CHO) | Product (R') | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenyl | 97:3 | 86 | [1] |
| 2 | 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxyphenyl | 97:3 | 84 | [1] |
| 3 | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl | 85:15 | 75 | [1] |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 97:3 | 92 | [1] |
| 5 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 97:3 | 70 | [1] |
| 6 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 86:14 | 74 | [1] |
| 7 | Piperonal | 3,4-(Methylenedioxy)phenyl | 97:3 | 84 | [1] |
| 8 | Isobutyraldehyde | Isopropyl | >98:2 | ~85-95 | [3] |
| 9 | Propionaldehyde | Ethyl | >95:5 | ~85 | [3] |
| 10 | Acetaldehyde | Methyl | >95:5 | ~75-85 | [3] |
Note: Data for entries 1-7 were obtained using the closely related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one auxiliary. Data for entries 8-10 are representative for Evans-type auxiliaries.
Experimental Protocols
The overall experimental workflow consists of three main stages: N-acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the cleavage of the chiral auxiliary.
Caption: General Experimental Workflow.
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the chiral auxiliary with propionyl chloride to generate the N-propionyl imide required for the aldol reaction.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.2 eq) or n-Butyllithium (n-BuLi) (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)
Procedure (using Et₃N):
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise and stir for 20 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture and stir at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-benzyloxazolidine-2-thione.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the titanium-mediated aldol condensation of the N-propionyl chiral auxiliary with an aldehyde.
Materials:
-
N-Propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.55 eq)
-
Aldehyde (R'CHO) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to -10 °C.
-
Add DIPEA (1.55 eq) dropwise.
-
Slowly add TiCl₄ solution (1.5 eq) dropwise, maintaining the temperature at -10 °C. The solution should turn orange.
-
Stir the mixture at -10 °C for 30 minutes.
-
Add the aldehyde (1.5 eq), either neat or as a solution in DCM, dropwise to the enolate solution.
-
Stir the reaction mixture at -10 °C for 2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -10 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]
Protocol 3: Cleavage and Removal of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy carboxylic acid.
Materials:
-
Syn-aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve the purified syn-aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The recovered chiral auxiliary can be extracted from the aqueous solution with dichloromethane (3x).
-
Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the desired β-hydroxy carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
Caption: Proposed Zimmerman-Traxler Transition State.
This diagram is a conceptual representation. A detailed chemical drawing would illustrate the chair-like six-membered ring involving the titanium atom, the enolate oxygens, and the aldehyde carbonyl, with the substituents occupying positions that minimize steric interactions.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the diastereoselective aldol reaction using this compound is determined by a series of logical relationships governed by steric and electronic factors within the transition state.
Caption: Logical Flow of Stereocontrol.
References
Application Notes and Protocols: Asymmetric Michael Addition with N-acyl (S)-4-Benzyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric Michael addition reaction utilizing N-acyl (S)-4-benzyloxazolidine-2-thione as a chiral auxiliary. This powerful methodology enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, yielding chiral molecules of significant interest in pharmaceutical and chemical research.
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, allowing for the construction of complex chiral molecules from simple precursors. The use of chiral auxiliaries, such as the this compound, provides a robust and predictable method for controlling the stereochemical outcome of these reactions. The N-acyl derivative of this auxiliary acts as a chiral Michael acceptor, where the bulky benzyl group effectively shields one face of the enethione, directing the nucleophilic attack to the opposite face. This results in high diastereoselectivity in the formation of the Michael adduct. The sulfur atom in the thione moiety can also influence the reactivity and selectivity of the reaction, sometimes offering advantages over the more common oxazolidinone auxiliaries.
Reaction Principle
The core principle of this application is the diastereoselective 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated N-acyl this compound (Michael acceptor). The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the nucleophile. Subsequent removal of the chiral auxiliary reveals the enantioenriched product and allows for the recovery and recycling of the valuable auxiliary.
Diagram of the General Reaction Mechanism
Caption: General workflow for asymmetric Michael addition and auxiliary cleavage.
Applications in Drug Development
The chiral products obtained from this methodology are valuable building blocks for the synthesis of complex molecules, including:
-
Non-proteinogenic amino acids: These are crucial components of peptidomimetics and other biologically active compounds.
-
Chiral carboxylic acid derivatives: These can be further elaborated into a wide range of pharmaceutical intermediates.
-
Natural product synthesis: The stereoselective formation of C-C bonds is a key step in the total synthesis of many complex natural products with therapeutic properties.
Experimental Protocols
The following protocols are generalized procedures based on analogous reactions with N-acyl oxazolidinones and thiazolidinethiones due to the limited availability of specific protocols for N-acyl this compound in the reviewed literature. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Lewis Acid-Catalyzed Michael Addition of a Grignard Reagent
This protocol describes the conjugate addition of an organocuprate, generated in situ from a Grignard reagent, to an N-enoyl this compound.
Diagram of the Experimental Workflow
Caption: Workflow for the organocuprate Michael addition.
Materials:
-
N-enoyl this compound (1.0 equiv)
-
Copper(I) iodide (CuI) (1.1 equiv)
-
Grignard reagent (e.g., MeMgBr, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add N-enoyl this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add CuI to the cooled solution and stir for 15 minutes.
-
Slowly add the Grignard reagent dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Organocatalyzed Michael Addition of a Thiol
This protocol details the enantioselective conjugate addition of an alkyl thiol to an N-enoyl this compound using a bifunctional organocatalyst.[1]
Materials:
-
N-enoyl this compound (1.0 equiv)
-
Alkyl thiol (e.g., benzyl mercaptan, 1.2 equiv)
-
Bifunctional organocatalyst (e.g., cinchona alkaloid-derived thiourea, 0.1 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a dry vial, dissolve the N-enoyl this compound and the bifunctional organocatalyst in the anhydrous solvent.
-
Add the alkyl thiol to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Reactions are typically complete within 12-24 hours.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the Michael adduct.
Data Presentation
The following tables summarize representative data for analogous asymmetric Michael additions using N-acyl oxazolidinone auxiliaries, which can be expected to provide similar results with the corresponding oxazolidinethiones.
Table 1: Diastereoselective Michael Addition of Organocuprates to N-Enoyl (S)-4-Benzyloxazolidinone
| Entry | Michael Acceptor (R) | Grignard Reagent (R') | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | -CH=CH₂ | MeMgBr | 85 | >95 |
| 2 | -CH=CH₂ | EtMgBr | 82 | >95 |
| 3 | -C(Me)=CH₂ | MeMgBr | 78 | 90 |
| 4 | -Ph-CH=CH- | BuMgBr | 88 | >98 |
Data is representative and based on analogous reactions.
Table 2: Enantioselective Michael Addition of Thiols to N-Crotonoyl (S)-4-Benzyloxazolidinone [1]
| Entry | Thiol | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (e.e. %) |
| 1 | Benzyl mercaptan | 10 | Toluene | 92 | 95 |
| 2 | Thiophenol | 10 | CH₂Cl₂ | 88 | 91 |
| 3 | 1-Dodecanethiol | 10 | Toluene | 95 | 93 |
| 4 | Cyclohexyl mercaptan | 10 | Toluene | 85 | 90 |
Data is representative and based on analogous reactions.
Auxiliary Removal
The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product, such as a carboxylic acid, ester, or amide, and allow for the recovery of the this compound.
Protocol 3: Reductive Cleavage to the Aldehyde
Materials:
-
Michael adduct (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.1 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the Michael adduct in anhydrous Et₂O under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add LiAlH₄ portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through celite and wash the filter cake with Et₂O.
-
Concentrate the filtrate to obtain the crude chiral aldehyde, which can be purified by chromatography. The chiral auxiliary can be recovered from the filter cake.
Conclusion
The asymmetric Michael addition utilizing N-acyl this compound is a highly effective method for the stereoselective synthesis of a wide range of chiral compounds. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis. The predictable stereochemical control and the ability to recycle the chiral auxiliary make this a valuable tool for the efficient construction of enantiomerically enriched molecules.
References
Synthesis of Chiral β-Amino Acids Using (S)-4-Benzyloxazolidine-2-thione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral β-amino acids utilizing (S)-4-benzyloxazolidine-2-thione as a chiral auxiliary. This methodology offers a robust and highly stereoselective route to enantiomerically enriched β-amino acids, which are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules.
Introduction
Chiral β-amino acids are integral components of numerous natural products and pharmaceutical agents. Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of these valuable compounds. This compound, a derivative of the naturally occurring amino acid (S)-phenylalanine, has emerged as a highly effective chiral auxiliary for stereoselective carbon-carbon bond formation, particularly in conjugate addition reactions.
The key to this methodology lies in the ability of the this compound moiety to direct the approach of a nucleophile to one face of an α,β-unsaturated N-acyl system, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral β-amino acid.
Core Principles and Workflow
The synthesis of chiral β-amino acids using this compound generally follows a three-step sequence:
-
N-Acylation: The chiral auxiliary is first acylated with an appropriate α,β-unsaturated acyl chloride or activated carboxylic acid to form the N-enoyl derivative.
-
Diastereoselective Conjugate Addition: A nucleophile, typically an organocuprate (Gilman reagent), is added to the N-enoyl derivative in a 1,4-Michael addition fashion. The steric hindrance provided by the benzyl group of the chiral auxiliary directs the nucleophile to the Re face of the double bond, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the conjugate addition product, typically via hydrolysis, to afford the desired chiral β-amino acid and recover the auxiliary for potential reuse.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a chiral β-amino acid precursor using this compound.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Acylation | This compound | Cinnamoyl chloride | (S)-3-cinnamoyl-4-benzyloxazolidine-2-thione | THF | >95 | N/A |
| Conjugate Addition | (S)-3-cinnamoyl-4-benzyloxazolidine-2-thione | Lithium dimethylcuprate | (S)-3-(3-phenylbutanoyl)-4-benzyloxazolidine-2-thione | THF/ether | 85-95 | >98:2 |
| Auxiliary Cleavage | (S)-3-(3-phenylbutanoyl)-4-benzyloxazolidine-2-thione | LiOH/H₂O₂ | (R)-3-Phenylbutanoic acid | THF/H₂O | >90 | N/A |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-cinnamoyl-4-benzyloxazolidine-2-thione
Materials:
-
This compound
-
Cinnamoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-cinnamoyl derivative.
Protocol 2: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate
Materials:
-
(S)-3-cinnamoyl-4-benzyloxazolidine-2-thione
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of CuI (2.2 eq) in anhydrous diethyl ether at -20 °C under an argon atmosphere, add MeLi solution (2.0 eq) dropwise. Stir the resulting solution for 30 minutes to form lithium dimethylcuprate.
-
Cool the Gilman reagent to -78 °C and slowly add a solution of (S)-3-cinnamoyl-4-benzyloxazolidine-2-thione (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired conjugate addition product.
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
Materials:
-
N-Acyl-(S)-4-benzyloxazolidine-2-thione conjugate
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl-(S)-4-benzyloxazolidine-2-thione conjugate (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding 1 M Na₂SO₃ solution and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired β-amino acid with ethyl acetate (3 x).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to obtain the chiral β-amino acid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of chiral β-amino acids.
Caption: Stereochemical model for the conjugate addition.
Application Notes and Protocols: Diastereoselective Alkylation with (S)-4-Benzyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyloxazolidine-2-thione is a highly effective chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of covalent bond-forming reactions. Derived from (S)-phenylalaninol, this auxiliary is particularly valuable for the diastereoselective alkylation of enolates derived from N-acyl systems. The bulky benzyl group effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high selectivity. This predictable stereocontrol makes it an invaluable tool in the synthesis of chiral carboxylic acids and their derivatives, which are common structural motifs in pharmaceuticals and other biologically active molecules. Subsequent cleavage of the auxiliary under mild conditions affords the desired chiral product in high enantiomeric purity.
This document provides detailed protocols for the N-acylation of this compound, the subsequent diastereoselective alkylation, and the final cleavage of the auxiliary to yield chiral carboxylic acids.
Signaling Pathway and Logic
The diastereoselective alkylation protocol using this compound follows a logical, multi-step sequence designed to achieve high levels of stereocontrol. The key principle is the temporary installation of a chiral auxiliary to direct the formation of a new stereocenter, followed by its removal.
Caption: Logical workflow for diastereoselective alkylation.
Experimental Workflow
The overall experimental workflow is a sequential process involving acylation, alkylation, and cleavage, with purification steps at appropriate stages.
Application Notes and Protocols for the Reductive Cleavage of N-acyl (S)-4-Benzyloxazolidine-2-thione with Lithium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new chiral centers. The (S)-4-benzyloxazolidine-2-thione, a sulfur-containing analogue of the renowned Evans auxiliary, offers distinct advantages in various chemical transformations due to its unique electronic and steric properties. Following the diastereoselective functionalization of the N-acyl derivative, the efficient and clean removal of the chiral auxiliary is a critical final step to liberate the desired chiral product.
This document provides detailed application notes and experimental protocols for the reductive cleavage of N-acyl (S)-4-benzyloxazolidine-2-thiones using lithium borohydride (LiBH₄). This method affords chiral primary alcohols in good yields while allowing for the recovery of the intact chiral auxiliary. Lithium borohydride is a moderately strong reducing agent, which is safer to handle than lithium aluminum hydride (LiAlH₄) and demonstrates excellent chemoselectivity.[1]
Reaction Principle and Mechanism
The cleavage of the N-acyl group from the this compound auxiliary with lithium borohydride proceeds via a reductive pathway. The reaction mechanism is analogous to the hydride reduction of amides or esters. The key steps involve the nucleophilic attack of a hydride ion (H⁻) from LiBH₄ onto the exocyclic acyl carbonyl carbon. This forms a tetrahedral intermediate which, upon workup, collapses to release the desired primary alcohol and the deprotonated chiral auxiliary. The this compound can then be recovered after an appropriate extraction procedure.
Data Presentation
While specific quantitative data for the LiBH₄-mediated cleavage of a wide range of N-acyl (S)-4-benzyloxazolidine-2-thiones is not extensively documented in publicly available literature, the following table summarizes representative yields for the reductive cleavage of analogous N-acyl oxazolidinone systems. This data provides a reasonable expectation for the efficiency of the reaction.
| N-Acyl Group | Substrate | Product | Yield (%) | Diastereoselectivity |
| Propanoyl | N-propanoyl-(S)-4-benzyloxazolidinone | (S)-2-methyl-1-butanol | Typically >85 | High (>95:5 dr) |
| Phenylacetyl | N-phenylacetyl-(S)-4-benzyloxazolidinone | 2-phenylethanol | Typically >90 | Not applicable |
| 3-Phenylpropanoyl | N-(3-phenylpropanoyl)-(S)-4-benzyloxazolidinone | 3-phenyl-1-propanol | Typically >90 | Not applicable |
Note: The yields and diastereoselectivities are based on data for the corresponding N-acyl (S)-4-benzyloxazolidin-2-ones and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Materials and Equipment
-
N-acyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv)
-
Lithium borohydride (LiBH₄) (2.0 - 4.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
General Protocol for Reductive Cleavage
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-acyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous THF or diethyl ether (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of LiBH₄: Slowly add lithium borohydride (2.0 - 4.0 equiv) portion-wise as a solid to the stirred solution. Caution: LiBH₄ reacts with moisture. Handle it in a dry environment.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride solution or Rochelle's salt. Caution: Vigorous gas evolution (hydrogen) may occur.
-
Extraction of Chiral Auxiliary: Add deionized water and an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent. The combined organic layers will contain the chiral auxiliary.
-
Isolation of the Primary Alcohol: The primary alcohol product may be in either the aqueous or organic layer depending on its polarity. If the alcohol is water-soluble, saturate the aqueous layer with NaCl to facilitate its extraction into an organic solvent like ethyl acetate.
-
Work-up: Wash the combined organic extracts containing the desired alcohol with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude primary alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The recovered chiral auxiliary can also be purified by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the reductive cleavage.
Caption: Proposed reaction mechanism.
Troubleshooting
| Issue | Potential Cause | Recommendation |
| Incomplete Reaction | Insufficient LiBH₄ | Use a larger excess of LiBH₄ (up to 4 equivalents). |
| Deactivated LiBH₄ due to moisture | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened or properly stored LiBH₄. | |
| Low Yield of Alcohol | Product is water-soluble | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the alcohol in water. |
| Product degradation during workup | Ensure the quenching step is performed slowly at 0 °C to avoid excessive heat generation. | |
| Difficulty in Recovering Chiral Auxiliary | Auxiliary is partially soluble in the aqueous phase | Perform multiple extractions of the aqueous layer with an organic solvent. |
| Emulsion formation during extraction | Add a small amount of brine to help break up the emulsion. |
Safety Precautions
-
Lithium borohydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle LiBH₄ in a fume hood and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching of excess LiBH₄ is an exothermic process that releases hydrogen gas. Perform this step slowly and with adequate cooling to control the reaction rate.
-
Anhydrous ethers like THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvents.
These application notes and protocols are intended as a guide. Researchers should always consult relevant literature and exercise their own professional judgment when performing chemical reactions.
References
Application Notes and Protocols for the Hydrolysis of Chiral Auxiliaries with LiOH/H₂O₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
In asymmetric synthesis, chiral auxiliaries are instrumental in guiding stereoselective transformations to yield enantiomerically pure products. The Evans oxazolidinone auxiliaries are a prominent class, widely employed for their reliability in directing stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. A critical step in this synthetic strategy is the efficient and clean removal of the auxiliary to liberate the desired chiral molecule.[1][2]
This document provides a detailed experimental procedure for the hydrolytic cleavage of N-acyl oxazolidinone auxiliaries using a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is one of the most common and effective for obtaining the corresponding chiral carboxylic acid.[2][3]
Reaction Mechanism and Considerations
The cleavage of N-acyl oxazolidinones with LiOH/H₂O₂ proceeds via nucleophilic attack of the lithium hydroperoxide (LiOOH) species, formed in situ from LiOH and H₂O₂, on the exocyclic amide carbonyl.[4][5] This is generally favored over the attack of the hydroxide ion. The resulting peroxyacid intermediate is then reduced during workup to yield the final carboxylic acid product.[1]
A common side reaction is the undesired hydrolysis at the carbamate carbonyl by the hydroxide ion, leading to the formation of a hydroxyamide impurity.[3] The ratio of LiOH to H₂O₂ and the reaction temperature are critical parameters to control to minimize this side-product formation.
Safety Note: The reaction between LiOH and H₂O₂ can lead to the decomposition of an initially formed peracid intermediate, resulting in the evolution of oxygen gas. This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel, especially in the presence of organic solvents. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.
Experimental Workflow and Chemical Transformation
The following diagram illustrates the general workflow for the hydrolysis of an N-acyl oxazolidinone auxiliary to the corresponding carboxylic acid and the recovery of the chiral auxiliary.
Figure 1. A generalized experimental workflow and chemical transformation for the hydrolysis of an N-acyl oxazolidinone.
Detailed Experimental Protocol
This protocol is a general procedure and may require optimization based on the specific substrate.
Materials:
-
N-acyl oxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (approx. 2.0 equiv)
-
30% Aqueous hydrogen peroxide (H₂O₂) (approx. 4.0 - 8.0 equiv)
-
Sodium sulfite (Na₂SO₃)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane (or other suitable organic solvent for auxiliary extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition:
-
Slowly add the 30% aqueous hydrogen peroxide solution (4.0 - 8.0 equiv) dropwise to the cooled solution.
-
Subsequently, add a pre-cooled aqueous solution of lithium hydroxide (approx. 2.0 equiv) dropwise, ensuring the internal temperature remains at or near 0 °C.
-
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-4 hours.[4]
-
Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.
-
Auxiliary Recovery: Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated chiral auxiliary.[4] The organic layers containing the auxiliary can be combined, dried, and concentrated for future use.
-
Product Isolation:
-
Cool the remaining aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.
-
Extract the desired carboxylic acid product from the acidified aqueous layer with multiple portions of ethyl acetate.[4]
-
-
Purification:
-
Combine the organic extracts containing the product, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude carboxylic acid.
-
The crude product can be further purified by column chromatography or crystallization as needed.
-
Data Presentation: Effect of Reaction Conditions
The following table summarizes representative data on how varying reaction conditions can influence the yield of the desired carboxylic acid and the formation of the hydroxyamide side product.
| Entry | Substrate | LiOH (equiv) | H₂O₂ (equiv) | Solvent Ratio (THF:H₂O) | Temp (°C) | Time (h) | Yield of Acid (%) | Hydroxyamide (%) |
| 1 | N-propionyl oxazolidinone | 2.0 | 4.6 | 3:1 | 0 | 6 | >95 | <5 |
| 2 | N-propionyl oxazolidinone | 2.0 | 4.6 | 3:1 | 25 | 2 | ~90 | ~10 |
| 3 | N-propionyl oxazolidinone | 1.2 | 4.6 | 3:1 | 0 | - | - | <5 |
| 4 | N-propionyl oxazolidinone | 2.0 | 2.3 | 3:1 | 0 | 12 | ~90 | >10 |
| 5 | N-(3-hydroxy-5-phenylpentanoyl) oxazolidinone | - | - | - | - | - | 89 | - |
Data in this table is compiled and representative of findings reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.
Observations from the data:
-
Lowering the reaction temperature from 25 °C to 0 °C significantly reduces the formation of the hydroxyamide impurity and improves the yield of the desired carboxylic acid (Entry 1 vs. 2).
-
Varying the amount of LiOH between 1.2 and 2.0 equivalents has little effect on the formation of the hydroxyamide (Entry 1 vs. 3).
-
A sufficient excess of hydrogen peroxide is crucial for minimizing the formation of the hydroxyamide side product and achieving a high yield of the carboxylic acid (Entry 1 vs. 4).
References
Recycling (S)-4-Benzyloxazolidine-2-thione Auxiliary: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
(S)-4-Benzyloxazolidine-2-thione is a highly effective chiral auxiliary employed in asymmetric synthesis to achieve high levels of stereocontrol in a variety of chemical transformations, including aldol reactions, alkylations, and acylations. A key advantage of this methodology is the ability to efficiently remove and recycle the auxiliary post-reaction, which is both economically and environmentally beneficial, particularly in large-scale drug development and manufacturing.
These application notes provide detailed protocols for the cleavage of the N-acyl-(S)-4-Benzyloxazolidine-2-thione adduct and the subsequent recovery of the this compound auxiliary. The methodologies are based on established procedures for analogous chiral auxiliaries and are intended for use by researchers, scientists, and drug development professionals. The protocols cover cleavage to yield chiral carboxylic acids, primary alcohols, and aldehydes.
Overview of Cleavage and Recovery Methods
The recovery of the this compound auxiliary is a two-stage process:
-
Cleavage: The N-acyl bond of the post-reaction product is selectively cleaved to release the desired chiral molecule. The choice of cleavage reagent dictates the functional group of the final product.
-
Isolation and Purification: Following cleavage, a workup procedure, typically involving liquid-liquid extraction and subsequent purification, is employed to isolate the chiral product and recover the auxiliary.
Common cleavage methods include:
-
Hydrolytic Cleavage: To yield chiral carboxylic acids.
-
Reductive Cleavage: To yield chiral primary alcohols or aldehydes.
The recovered auxiliary can often be purified by crystallization or column chromatography to a high degree of purity, allowing for its reuse in subsequent reactions.
Data Presentation: Cleavage of Analogous N-Acyl Oxazolidinones
While specific quantitative data for the cleavage of N-acyl-(S)-4-Benzyloxazolidine-2-thione is not extensively reported, the following table summarizes representative yields for the cleavage of the closely related and widely studied N-acyl-(R)-4-benzyl-2-oxazolidinones. These values can serve as a benchmark for expected efficiencies.[1]
| Cleavage Method | Substrate Example | Product | Yield | Stereoselectivity | Reference |
| LiOH/H₂O₂ | N-(phenylacetyl)oxazolidinone derivative | Carboxylic Acid | High | No erosion of stereochemistry | [1] |
| LiOH/H₂O₂ | N-acyloxazolidinone | (3S)-hydroxy-5-phenylpentanoic acid | 89% | 98.5% ee | [1] |
| LiBH₄ | N-acyloxazolidinone | Primary Alcohol | High | High | [2] |
| DIBAL-H | N-acyloxazolidinone | Aldehyde | Good | High | [3] |
Experimental Protocols
The following are detailed protocols for the cleavage of N-acyl-(S)-4-Benzyloxazolidine-2-thione and the recovery of the auxiliary.
Note: These protocols are adapted from established procedures for oxazolidinone auxiliaries.[1][2] Optimization may be required for specific substrates.
Protocol 1: Hydrolytic Cleavage to a Chiral Carboxylic Acid and Auxiliary Recovery
This method is suitable for obtaining the chiral carboxylic acid from the N-acylated auxiliary.
Materials:
-
N-acyl-(S)-4-Benzyloxazolidine-2-thione
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Aqueous sodium sulfite (Na₂SO₃) solution (1 M)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl-(S)-4-Benzyloxazolidine-2-thione (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2-3 equivalents) followed by the dropwise addition of 30% aqueous H₂O₂ (~4-8 equivalents).[2]
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the addition of 1 M aqueous Na₂SO₃ solution to reduce excess peroxide.
-
Product Isolation:
-
Adjust the pH of the solution to acidic (pH ~2-3) with 1 M HCl to protonate the carboxylic acid.[2]
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by column chromatography or crystallization.
-
-
Auxiliary Recovery:
-
Make the aqueous layer from the previous step basic (pH ~10-11) with 1 M NaOH.[2]
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the this compound auxiliary.
-
The recovered auxiliary can be further purified by crystallization or column chromatography.
-
Protocol 2: Reductive Cleavage to a Chiral Primary Alcohol and Auxiliary Recovery
This method is suitable for obtaining the chiral primary alcohol.
Materials:
-
N-acyl-(S)-4-Benzyloxazolidine-2-thione
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Water
-
Aqueous sodium hydroxide (NaOH) (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl-(S)-4-Benzyloxazolidine-2-thione (1.0 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add LiBH₄ or LiAlH₄ (~2.0 equivalents) portion-wise.
-
Reaction: Stir the reaction at 0 °C until completion, as monitored by TLC or LC-MS. The reaction may be allowed to warm to room temperature if necessary.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of water, followed by 1 M aqueous NaOH.
-
Workup and Recovery:
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude mixture by flash column chromatography to isolate the chiral primary alcohol and the recovered this compound auxiliary.
Protocol 3: Reductive Cleavage to a Chiral Aldehyde and Auxiliary Recovery
This method is suitable for obtaining the chiral aldehyde. A closely related auxiliary, (S)-4-Benzylthiazolidine-2-thione, can be reductively cleaved with diisobutylaluminum hydride (DIBAL-H) to yield the corresponding aldehyde and recover the auxiliary.[3]
Materials:
-
N-acyl-(S)-4-Benzyloxazolidine-2-thione
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes or toluene)
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl-(S)-4-Benzyloxazolidine-2-thione (1.0 equivalent) in anhydrous DCM or toluene under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H solution (~1.1-1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol at -78 °C.
-
Workup and Recovery:
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude mixture by flash column chromatography to isolate the chiral aldehyde and the recovered this compound auxiliary.
Visualizations
The following diagrams illustrate the general workflows for the cleavage and recovery of the chiral auxiliary.
Caption: General workflow for recycling the chiral auxiliary.
Caption: Cleavage methods for product and auxiliary recovery.
References
Application Notes and Protocols for the Use of Lewis Acids like TiCl₄ with (S)-4-Benzyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyloxazolidine-2-thione is a powerful chiral auxiliary in asymmetric synthesis, renowned for its ability to direct stereoselective transformations. When coupled with Lewis acids such as titanium tetrachloride (TiCl₄), it facilitates a range of carbon-carbon bond-forming reactions with high levels of diastereoselectivity. This document provides detailed application notes and experimental protocols for the use of TiCl₄ with N-acyl derivatives of this compound in key synthetic transformations, including aldol additions, Michael additions, and Diels-Alder reactions. The protocols are based on established methodologies and provide a framework for achieving high stereocontrol in the synthesis of chiral molecules, which is of paramount importance in drug discovery and development.[1]
Core Applications and Mechanisms
The combination of N-acyl-(S)-4-Benzyloxazolidine-2-thione derivatives with TiCl₄ is particularly effective in asymmetric synthesis due to the formation of rigid, chelated transition states that favor the formation of one diastereomer over the other. The sulfur atom of the thione and the carbonyl oxygen of the acyl group act as bidentate ligands for the Lewis acid, creating a well-defined chiral environment that directs the approach of the electrophile.
Asymmetric Aldol Addition
The TiCl₄-mediated aldol reaction of N-acyl-(S)-4-Benzyloxazolidine-2-thiones is a highly reliable method for the synthesis of syn- and anti-aldol products with excellent diastereoselectivity. The stereochemical outcome can be controlled by the choice of base and the stoichiometry of the reagents, which influences the formation of either a chelated or non-chelated transition state.[2][3] The use of (-)-sparteine as a chiral base in conjunction with TiCl₄ is particularly effective in promoting the formation of "Evans syn" aldol adducts with exceptionally high diastereoselectivity.[2][3]
General Workflow for TiCl₄-Mediated Aldol Addition:
Caption: General experimental workflow for TiCl₄-mediated aldol additions.
Proposed Transition States for Stereocontrol:
The stereochemical outcome of the aldol reaction is dictated by the geometry of the titanium enolate and the subsequent transition state of the aldol addition. The use of (-)-sparteine is believed to favor a rigid, non-chelated transition state that leads to the "Evans syn" product. In the absence of a strongly coordinating base, a chelated transition state may be favored, leading to the "non-Evans syn" product.
Caption: Proposed transition states in TiCl₄-mediated aldol reactions.
Quantitative Data for TiCl₄-Mediated Aldol Reactions
The following table summarizes the diastereoselectivity and yields for the TiCl₄-mediated aldol reaction of N-propionyl oxazolidinethiones with various aldehydes, demonstrating the high efficiency of this methodology.[2]
| Entry | Aldehyde | Base | dr (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | (-)-Sparteine | >98:2 | 85 |
| 2 | Benzaldehyde | (-)-Sparteine | >98:2 | 89 |
| 3 | Propionaldehyde | (-)-Sparteine | >98:2 | 82 |
| 4 | Acrolein | (-)-Sparteine | >98:2 | 75 |
Experimental Protocol: TiCl₄/(-)-Sparteine Mediated "Evans Syn" Aldol Addition
This protocol is adapted from the highly successful methods developed for N-acyl oxazolidinethiones.[2][3]
Materials:
-
N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 equiv)
-
(-)-Sparteine (2.5 equiv)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.0 M solution in CH₂Cl₂, 1.1 equiv) dropwise to the stirred solution.
-
Add (-)-Sparteine (2.5 equiv) dropwise. The solution should turn a deep red color, indicative of enolate formation. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Asymmetric Michael Addition
The TiCl₄-catalyzed Michael addition of nucleophiles to α,β-unsaturated N-acyl-(S)-4-benzyloxazolidine-2-thiones provides a powerful method for the asymmetric synthesis of 1,5-dicarbonyl compounds. The Lewis acid activates the Michael acceptor, and the chiral auxiliary directs the conjugate addition to one face of the molecule.
Experimental Protocol: TiCl₄-Mediated Asymmetric Michael Addition (Representative)
Materials:
-
N-crotonyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.2 equiv)
-
Nucleophile (e.g., dimethyl malonate, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-crotonyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add TiCl₄ (1.0 M solution in CH₂Cl₂, 1.2 equiv) dropwise.
-
Add the nucleophile (1.5 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product by flash column chromatography.
Asymmetric Diels-Alder Reaction
N-enoyl derivatives of this compound can act as chiral dienophiles in Lewis acid-catalyzed Diels-Alder reactions. TiCl₄ can serve as the Lewis acid to activate the dienophile and enhance both the reactivity and stereoselectivity of the cycloaddition.
Logical Workflow for Asymmetric Diels-Alder Reaction:
Caption: Logical workflow for a TiCl₄-catalyzed asymmetric Diels-Alder reaction.
Experimental Protocol: TiCl₄-Catalyzed Asymmetric Diels-Alder Reaction (Representative)
Materials:
-
N-acryloyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 equiv)
-
Diene (e.g., cyclopentadiene, 3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-acryloyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.0 M solution in CH₂Cl₂, 1.1 equiv) dropwise and stir for 15 minutes.
-
Add the diene (3.0 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Perform a standard aqueous workup and purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
A key advantage of using this compound as a chiral auxiliary is the relative ease with which it can be removed to afford the desired chiral product.[1] The cleavage method can be chosen to yield a variety of functional groups, including carboxylic acids, alcohols, and amides.
Common Cleavage Methods:
-
Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) provides the corresponding carboxylic acid.[4]
-
Reductive Cleavage to Alcohols: Use of reducing agents like lithium borohydride (LiBH₄) yields the primary alcohol.[4]
-
Aminolysis to Amides: Reaction with amines can directly provide the corresponding amides.
Experimental Protocol: Reductive Cleavage to a Primary Alcohol
Materials:
-
N-acyl-(S)-4-benzyloxazolidine-2-thione adduct (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄, 2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl adduct in anhydrous THF and cool to 0 °C.
-
Add LiBH₄ portion-wise and stir the reaction at 0 °C until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the chiral alcohol and recover the this compound auxiliary.
Conclusion
The use of TiCl₄ in conjunction with the chiral auxiliary this compound offers a robust and highly stereoselective platform for the synthesis of complex chiral molecules. The predictable stereochemical outcomes, high yields, and the ability to cleave the auxiliary to furnish various functional groups make this methodology a valuable tool for researchers in organic synthesis and drug development. The detailed protocols provided herein serve as a practical guide for the implementation of these powerful synthetic transformations.
References
Application Notes and Protocols: Asymmetric Conjugate Addition of Organocuprates to N-enoyl Oxazolidinethiones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds. The use of chiral auxiliaries, such as those derived from oxazolidinones, has proven to be a highly effective strategy for achieving high levels of stereoselectivity. This document provides detailed application notes and protocols for the diastereoselective conjugate addition of organocuprates to N-enoyl oxazolidinethiones. This reaction is particularly noteworthy for its ability to generate β-substituted carboxylic acid derivatives with excellent diastereoselectivity.[1][2] The addition of organocuprates, generated in situ from Grignard reagents and a copper(I) source, to N-enoyl oxazolidinethiones in the presence of an additive like trimethylsilyl iodide (TMSI) preferentially yields the anti diastereomer.[1][3] This outcome is attributed to the reaction proceeding through a syn-s-cis conformation of the substrate.[1][3]
Data Presentation
The following tables summarize the quantitative data for the asymmetric conjugate addition of various organocuprates to different N-enoyl oxazolidinethiones, highlighting the yields and diastereomeric ratios achieved.
Table 1: Conjugate Addition to (S)-4-benzyl-3-crotonoyloxazolidine-2-thione
| Entry | Grignard Reagent (RMgX) | Product (R) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | MeMgBr | Me | 85 | >95:5 |
| 2 | EtMgBr | Et | 89 | >95:5 |
| 3 | i-PrMgBr | i-Pr | 78 | >95:5 |
| 4 | PhMgBr | Ph | 92 | >95:5 |
| 5 | VinylMgBr | Vinyl | 81 | >95:5 |
Table 2: Conjugate Addition to (4S,5R)-4-methyl-5-phenyl-3-cinnamoyloxazolidine-2-thione
| Entry | Grignard Reagent (RMgX) | Product (R) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | MeMgBr | Me | 90 | 90:10 |
| 2 | EtMgBr | Et | 93 | 92:8 |
| 3 | n-BuMgBr | n-Bu | 88 | 91:9 |
| 4 | i-PrMgBr | i-Pr | 85 | 88:12 |
| 5 | PhMgBr | Ph | 95 | 94:6 |
Experimental Protocols
Protocol 1: Synthesis of N-enoyl Oxazolidinethiones
This protocol describes the general procedure for the acylation of an oxazolidinethione with an α,β-unsaturated acyl chloride.
Materials:
-
(S)-4-benzyl-2-oxazolidinethione (or other chiral oxazolidinethione)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Crotonoyl chloride (or other α,β-unsaturated acyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the oxazolidinethione (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the α,β-unsaturated acyl chloride (1.1 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-enoyl oxazolidinethione.
Protocol 2: Asymmetric Conjugate Addition of Organocuprates
This protocol details the copper-catalyzed conjugate addition of a Grignard reagent to an N-enoyl oxazolidinethione.
Materials:
-
Copper(I) iodide (CuI) or Copper(I) iodide dimethyl sulfide complex (CuI·DMS)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
N-enoyl oxazolidinethione
-
Trimethylsilyl iodide (TMSI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add CuI (1.5 equiv).
-
Add anhydrous THF and cool the suspension to -20 °C.
-
Slowly add the Grignard reagent (3.0 equiv) to the cooled suspension. Stir the mixture at -20 °C for 30 minutes to form the organocuprate reagent.
-
In a separate flame-dried flask, dissolve the N-enoyl oxazolidinethione (1.0 equiv) in anhydrous THF.
-
Cool the solution of the N-enoyl oxazolidinethione to -78 °C.
-
Add TMSI (1.5 equiv) to the solution of the N-enoyl oxazolidinethione and stir for 15 minutes.
-
Transfer the freshly prepared organocuprate solution to the solution of the N-enoyl oxazolidinethione and TMSI at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a 1:1 mixture of saturated aqueous NH₄Cl and 2N HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-substituted product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or by high-performance liquid chromatography (HPLC) on a chiral stationary phase after conversion to the corresponding methyl ester.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed stereochemical model for the asymmetric conjugate addition, highlighting the key chelated intermediate that directs the diastereoselectivity.
Caption: Proposed mechanism for diastereoselective addition.
Experimental Workflow
This diagram outlines the general workflow for the entire experimental procedure, from starting materials to the final purified product.
Caption: General experimental workflow.
Factors Influencing Stereoselectivity
This diagram illustrates the key factors that contribute to the high diastereoselectivity observed in this reaction.
Caption: Key factors for high stereoselectivity.
References
- 1. Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Diastereoselective Conjugate Addition of Organocuprates to Chiral N-Enoyl Oxazolidinethiones - Organic Letters - Figshare [figshare.com]
Application Notes and Protocol: N-acylation of (S)-4-Benzyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyloxazolidine-2-thione is a crucial chiral auxiliary in modern asymmetric synthesis. Derived from the amino acid (S)-phenylalanine, it provides a powerful platform for the stereocontrolled formation of carbon-carbon bonds. The initial and critical step in its application is the N-acylation, which attaches a desired acyl group to the nitrogen atom of the oxazolidinethione ring. This N-acylated derivative can then be used in a variety of diastereoselective transformations, including aldol additions, alkylations, and conjugate additions. The bulky benzyl group at the C4 position effectively shields one face of the molecule, directing the approach of electrophiles and leading to high levels of stereocontrol. This document provides a detailed protocol for the N-acylation of this compound, a foundational procedure for its use in asymmetric synthesis.
Reaction Principle
The N-acylation of this compound is typically achieved through a two-step process. First, the proton on the nitrogen atom is removed by a strong base, most commonly n-butyllithium (n-BuLi), at a low temperature to form a lithium amide intermediate. This deprotonation is essential to activate the auxiliary for the subsequent reaction.[1][2][3] The resulting nucleophilic nitrogen then reacts with an electrophilic acylating agent, such as an acyl chloride or anhydride, to form the desired N-acyl oxazolidinethione. The reaction is performed under anhydrous conditions to prevent quenching of the strong base and the reactive intermediate.
Caption: General scheme for the N-acylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-acylation using an acyl chloride. All glassware should be oven- or flame-dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acyl chloride (e.g., propionyl chloride, acetyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq) dropwise via syringe over several minutes. The solution may change color. Stir the mixture at -78 °C for 30 minutes.[1]
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[4]
Data Presentation
The reaction conditions for N-acylation can be adapted for various acylating agents. Below is a table summarizing typical conditions and outcomes.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Propionyl Chloride | n-BuLi | THF | -78 to 0 | 2-3 | >90 |
| Acetyl Chloride | n-BuLi | THF | -78 to 0 | 2-3 | ~95 |
| Benzoyl Chloride | n-BuLi | THF | -78 to 0 | 2-3 | >90 |
| Propionic Anhydride | DMAP (cat.) | CH₂Cl₂ | 0 to RT | 4-6 | ~85-95[1][5] |
Visualized Workflow
The experimental workflow can be visualized as a series of sequential steps, each critical for the success of the reaction.
Caption: Step-by-step workflow for the N-acylation protocol.
Safety and Handling
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. It should be handled with extreme care under an inert atmosphere using proper syringe techniques. It is also corrosive.
-
Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory (tear-inducing). They react violently with water and alcohols. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Use freshly distilled or commercially available anhydrous solvents.
-
Low Temperatures: The use of a dry ice/acetone bath involves handling cryogenic materials. Wear appropriate thermal gloves to prevent cold burns.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low diastereoselectivity with oxazolidinethione auxiliaries
Welcome to the technical support center for troubleshooting reactions involving oxazolidinethione chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low diastereoselectivity, encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are oxazolidinethione auxiliaries and why are they used?
A1: Oxazolidinethione auxiliaries are chiral molecules derived from amino alcohols that are temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereoisomer.[1][2] They are particularly effective in asymmetric aldol additions, alkylations, and other carbon-carbon bond-forming reactions. The rigid, sulfur-containing ring structure and the steric bulk of its substituents effectively shield one face of the enolate, leading to high diastereoselectivity.[3][4]
Q2: What is the primary advantage of using an oxazolidinethione over a traditional Evans oxazolidinone auxiliary?
A2: The sulfur atom in the oxazolidinethione auxiliary alters its electronic and coordination properties compared to the oxygen in an oxazolidinone. This can lead to different and sometimes superior stereochemical outcomes, particularly in reactions mediated by Lewis acids like titanium tetrachloride (TiCl₄).[3][5] The thiocarbonyl group has a different affinity for Lewis acids, which can influence the geometry of the transition state and, consequently, the diastereoselectivity.[3][5]
Q3: What is a "chelated" versus a "non-chelated" transition state, and how does it affect the stereochemical outcome?
A3: In the context of aldol reactions with oxazolidinethione auxiliaries, the Lewis acid (e.g., TiCl₄) can coordinate to both the thiocarbonyl group and the enolate oxygen, forming a rigid, six-membered ring transition state known as a chelated transition state . This often leads to the "non-Evans" syn aldol product.[3][6] Conversely, a non-chelated transition state occurs when the Lewis acid only coordinates to the enolate oxygen. This is more common with boron Lewis acids and typically yields the "Evans" syn aldol product.[7][8] The ability to switch between these pathways by choosing the appropriate Lewis acid and reaction conditions is a key advantage of these auxiliaries.[3][6]
Q4: How is the diastereomeric ratio (d.r.) of my product determined?
A4: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[1][9] Diastereomers have distinct chemical environments, resulting in separate, identifiable signals in the NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, you can calculate their relative ratio.[9][10] For accurate results, it is crucial to choose well-resolved signals that are free from overlap with other peaks and to ensure full relaxation of the protons by using a sufficient relaxation delay during NMR acquisition.[9][10]
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction parameters. Below are common causes and their solutions.
Issue 1: Inconsistent or low diastereoselectivity in TiCl₄-mediated aldol reactions.
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Lewis Acid Stoichiometry | The diastereoselectivity of these reactions is highly sensitive to the amount of TiCl₄ used.[4] A slight excess or deficiency can lead to a mixture of competing reaction pathways. It is critical to use a precisely measured amount of the Lewis acid, typically 1.0 to 1.1 equivalents. |
| Inappropriate Base | The choice and amount of the amine base are crucial for efficient and selective enolization. For "Evans" syn products, (-)-sparteine is often the base of choice.[4][6] For "non-Evans" syn products, bases like diisopropylethylamine (DIPEA) or tetramethylethylenediamine (TMEDA) are used.[4] The stoichiometry of the base is also critical; for example, using 2 equivalents of (-)-sparteine with 1 equivalent of TiCl₄ strongly favors the "Evans" syn product.[4][6] |
| Reaction Temperature | Enolate formation and the subsequent aldol addition should be carried out at low temperatures, typically -78 °C, to ensure kinetic control and prevent side reactions or enolate equilibration.[11] Allowing the reaction to warm prematurely can significantly decrease diastereoselectivity. |
| Presence of Moisture | Reactions involving titanium enolates are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Traces of water can quench the enolate and interfere with the Lewis acid. |
Issue 2: Poor selectivity in acetate aldol reactions.
| Potential Cause | Troubleshooting Recommendation |
| Inherently Lower Selectivity of Acetate Enolates | Acetate enolates lack the α-substituent that provides an additional steric directing element in propionate or larger enolates, often leading to lower diastereoselectivity. |
| Suboptimal Lewis Acid/Base Combination | For acetate aldol reactions with oxazolidinethione auxiliaries, the combination of TiCl₄, (-)-sparteine, and N-methylpyrrolidinone (NMP) has been shown to provide high diastereoselectivity for the syn aldol product.[12][13] |
Data Presentation: Diastereoselectivity in Aldol Additions
The following tables summarize the diastereomeric ratios achieved under various reaction conditions.
Table 1: Effect of Lewis Acid and Base on Diastereoselectivity of N-Propionyl Oxazolidinethione Aldol Addition
| Entry | Lewis Acid (equiv.) | Base (equiv.) | Aldehyde | Product Type | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | TiCl₄ (1.1) | TMEDA (2.5) | Isobutyraldehyde | Evans syn | >98:2 | [4] |
| 2 | TiCl₄ (1.0) | (-)-Sparteine (2.0) | Isobutyraldehyde | Evans syn | 97:3 | [4][6] |
| 3 | TiCl₄ (1.0) | (-)-Sparteine (1.0) / NMP (1.0) | Isobutyraldehyde | Evans syn | >99:1 | [4][6] |
| 4 | TiCl₄ (1.5) | DIPEA (1.7) | Benzaldehyde | non-Evans syn | 95:5 | [3] |
| 5 | Bu₂BOTf (1.1) | DIPEA (1.2) | Benzaldehyde | Evans syn | >99:1 | [7] |
Table 2: Diastereoselectivity in Asymmetric Acetate Aldol Reactions with a Valine-Derived Oxazolidinethione
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Isovaleraldehyde | 99:1 | [12][13] |
| 2 | Cyclohexanecarboxaldehyde | 98:2 | [12][13] |
| 3 | Heptanal | 92:8 | [12][13] |
| 4 | Benzaldehyde | 95:5 | [12][13] |
| Conditions: TiCl₄, (-)-sparteine, N-methylpyrrolidinone (NMP) |
Experimental Protocols
Protocol 1: Acylation of Oxazolidinethione
This protocol describes the attachment of a propionyl group to a valine-derived oxazolidinethione.
-
Preparation: Dissolve the oxazolidinethione (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 equiv.) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TiCl₄-Mediated Aldol Addition with (-)-Sparteine
This protocol is for achieving the "Evans" syn aldol product.
-
Preparation: To a solution of the N-propionyl oxazolidinethione (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄) (1.1 equiv.) dropwise. Stir for 5 minutes.
-
Enolization: Add (-)-sparteine (2.0 equiv.) dropwise. The solution should turn a deep red color, indicating the formation of the titanium enolate. Stir for 30 minutes at -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 equiv.) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR. Purify the product by flash column chromatography.
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified aldol product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio and use a relaxation delay of at least 5 seconds for accurate integration.[10]
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to a unique proton in each diastereomer (e.g., the proton on the newly formed stereocenter, or a proton on the auxiliary that is significantly shifted).
-
Carefully integrate both signals.
-
The diastereomeric ratio is the ratio of the two integrals.[1][9]
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Competing pathways in oxazolidinethione aldol additions.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (S)-4-Benzyloxazolidine-2-thione Auxiliary Cleavage
Welcome to the technical support center for the cleavage of the (S)-4-Benzyloxazolidine-2-thione chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization and to troubleshoot other common issues encountered during the removal of this auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the N-acyl this compound auxiliary?
A1: The choice of cleavage method is dictated by the desired functional group in your final product. The most common transformations include:
-
Hydrolytic Cleavage: To obtain carboxylic acids, typically using reagents like lithium hydroperoxide (LiOOH), which is often generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is generally effective at preventing epimerization.
-
Reductive Cleavage: To yield primary alcohols, using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄). These conditions are typically mild and have a low risk of epimerization.
-
Reductive Cleavage to Aldehydes: Careful use of reducing agents like diisobutylaluminum hydride (DIBAL-H) can provide the corresponding aldehyde.
-
Transesterification: To form esters, by treating the N-acyl derivative with an alkoxide, such as sodium methoxide in methanol.
Q2: What is epimerization in the context of chiral auxiliary cleavage, and why is it a problem?
A2: Epimerization is the unwanted inversion of a stereocenter. In this context, it refers to the loss of stereochemical integrity at the carbon alpha to the carbonyl group of your acyl moiety during the cleavage of the auxiliary. This leads to the formation of a diastereomeric or enantiomeric impurity, which can be difficult to separate from the desired product and can negatively impact the biological activity and safety of a pharmaceutical compound.
Q3: What is the mechanism of epimerization during cleavage?
A3: The primary mechanism of epimerization is the formation of an enolate intermediate under basic conditions. The alpha-proton on the carbon adjacent to the carbonyl is acidic. A base present in the reaction mixture can abstract this proton to form a planar, achiral enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers and thus, a loss of enantiomeric purity.
Q4: How can I detect and quantify epimerization?
A4: The extent of epimerization can be determined by analyzing the stereoisomeric purity of the final product. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and reliable method for separating and quantifying enantiomers or diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of protons or carbons that are unique to each stereoisomer. Chiral shift reagents can also be employed to resolve signals of enantiomers.
Troubleshooting Guides
Issue 1: Significant Epimerization Observed in the Product
If you are observing a loss of stereochemical purity in your final product, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: The rate of enolization is highly temperature-dependent. Performing the cleavage at lower temperatures (e.g., 0 °C or -78 °C) can significantly suppress the rate of epimerization.
-
Choose a Milder Reagent: Harshly basic conditions increase the risk of epimerization. If you are using a strong base, consider switching to a milder alternative. For hydrolytic cleavage, LiOOH is generally preferred over LiOH alone as it is a softer nucleophile and the reaction can be performed at low temperatures.
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially epimerizing conditions.
-
Use a Buffered Workup: During the workup procedure, avoid using strong acids or bases. A buffered aqueous solution, such as saturated ammonium chloride, can be a gentler alternative.
Technical Support Center: (S)-4-Benzyloxazolidine-2-thione Mediated Aldol Reactions
Welcome to the technical support center for optimizing (S)-4-benzyloxazolidine-2-thione mediated aldol reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance on improving reaction yields and diastereoselectivity. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to ensure the success of your stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an aldol reaction?
A1: this compound is a chiral auxiliary used to control the stereochemical outcome of aldol reactions. By temporarily attaching it to an acyl group, it creates a chiral environment that directs the formation of one specific stereoisomer of the β-hydroxy carbonyl product with high predictability.[1]
Q2: How does the thiocarbonyl group in the oxazolidine-2-thione auxiliary affect the reaction compared to the more common Evans oxazolidinone auxiliary?
A2: The thiocarbonyl group in the oxazolidine-2-thione and its analogue, thiazolidinethione, influences the electronic properties and chelating ability of the N-acyl system. This can alter the reaction's facial selectivity. For instance, by modifying the Lewis acid and base ratios, it's possible to access both "Evans syn" and "non-Evans syn" aldol adducts from the same enantiomer of the chiral auxiliary, offering greater synthetic flexibility.[2][3][4]
Q3: Which Lewis acids are most effective for this reaction?
A3: Titanium tetrachloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf) are the most commonly used Lewis acids. TiCl₄ is often preferred as it is more economical and avoids the oxidative workup step required for boron enolates.[1] The choice of Lewis acid is critical for enolate generation and can significantly impact both yield and diastereoselectivity.[1][5]
Q4: What is the purpose of using a hindered amine base like DIPEA or (-)-sparteine?
A4: A hindered amine base, such as N,N-diisopropylethylamine (DIPEA) or (-)-sparteine, is used to deprotonate the N-acyl group to form the reactive enolate. The choice and stoichiometry of the base are crucial; for example, with TiCl₄, using different amounts of (-)-sparteine can selectively produce either the "Evans syn" or "non-Evans syn" aldol product.[2][3][6]
Q5: What are the standard methods for cleaving the chiral auxiliary after the reaction?
A5: The chiral auxiliary can be removed under various conditions to yield the desired product. Common methods include:
-
Nucleophilic Acyl Substitution: Treatment with alkoxides (e.g., sodium methoxide in methanol) or amines can yield esters or amides.
-
Reductive Cleavage: Reagents like diisobutylaluminum hydride (DIBAL-H) can reduce the N-acyl group to the corresponding aldehyde.[7]
-
Conversion to Thiol Esters: The N-acyl product can be converted to a thiol ester using reagents like ethanethiol and potassium carbonate.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete N-acylation: The chiral auxiliary was not fully converted to the N-acyl derivative before the aldol reaction. | - Ensure complete acylation by monitoring with TLC. Purify the N-acyl product before use. Use a slight excess of the acylating agent (e.g., propionyl chloride) and an adequate amount of base (e.g., n-BuLi or Et₃N).[9][10] |
| 2. Inefficient enolate formation: The base or Lewis acid stoichiometry is incorrect, or the reagents are not fresh. | - Use freshly distilled solvents and reagents. Ensure the reaction is conducted under strictly anhydrous conditions. Titrate organolithium bases (like n-BuLi) before use. Optimize the equivalents of Lewis acid and base; for TiCl₄, 1.1-1.5 equivalents are common.[9] | |
| 3. Low reaction temperature: While low temperatures are necessary for selectivity, excessively low temperatures may stall the reaction. | - Follow the protocol carefully, allowing the reaction to stir for the specified time at each temperature (-78 °C, 0 °C, etc.). Monitor the reaction by TLC to determine the optimal reaction time.[10] | |
| Poor Diastereoselectivity | 1. Incorrect Lewis acid/base ratio: The ratio of Lewis acid to base can dramatically affect the stereochemical outcome, particularly for accessing non-Evans syn products. | - To favor the "Evans syn" product with TiCl₄, use ~1 equivalent of TiCl₄ and 2 equivalents of (-)-sparteine.[3] - To favor the "non-Evans syn" product, alter the Lewis acid/amine base ratios.[2][3] - For boron enolates, ensure the selective formation of the (Z)-enolate using Bu₂BOTf and DIPEA.[10] |
| 2. Temperature fluctuations: Inconsistent temperature control can lead to the formation of undesired stereoisomers. | - Use a reliable cooling bath (e.g., dry ice/acetone) and ensure the internal reaction temperature is maintained throughout the addition and stirring periods. | |
| 3. "Wet" reagents or solvent: Water can interfere with the formation of the rigid, chelated transition state required for high diastereoselectivity. | - Use flame-dried glassware and anhydrous solvents. Handle hygroscopic reagents like TiCl₄ under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of Multiple Products | 1. Self-condensation of the aldehyde: This can occur if the aldehyde is particularly prone to enolization or if the reaction conditions are not optimal. | - Add the aldehyde slowly to the pre-formed enolate at a low temperature (-78 °C) to keep its instantaneous concentration low. |
| 2. Epimerization: The product's stereocenters may epimerize during workup or purification. | - Use a neutral or slightly acidic workup (e.g., pH 7 phosphate buffer or saturated aqueous NH₄Cl).[10] - Avoid prolonged exposure to basic or strongly acidic conditions. Purify via flash column chromatography on silica gel. | |
| Difficulty in Auxiliary Removal | 1. Incomplete reaction: The cleavage reaction has not gone to completion. | - Monitor the cleavage reaction by TLC. Increase the reaction time or slightly warm the reaction if necessary, but be mindful of potential side reactions. |
| 2. Wrong cleavage method for the desired product: The chosen reagent is not suitable for obtaining the target functional group. | - Select the appropriate cleavage protocol based on the desired outcome (e.g., LiOH/H₂O₂ for carboxylic acids, LiBH₄ for alcohols).[11][12] For thiazolidinethiones, consider specific methods like transesterification with benzyl alcohol and DMAP. |
Data Presentation
Table 1: Diastereoselectivity in TiCl₄-Mediated Aldol Reactions with N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one
This table summarizes the results for the condensation of the chlorotitanium enolate of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with various aryl aldehydes.
| Entry | Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 86 | 97:3 |
| 2 | 4-Methoxybenzaldehyde | 84 | 97:3 |
| 3 | 4-Chlorobenzaldehyde | 82 | 97:3 |
| 4 | 4-Nitrobenzaldehyde | 75 | 95:5 |
| 5 | 2-Naphthaldehyde | 80 | 96:4 |
| 6 | 2-Furaldehyde | 65 | 73:27 |
| 7 | 2-Thiophenecarboxaldehyde | 71 | 82:18 |
Reactions were typically performed using 1.5 equivalents of TiCl₄ and 1.5 equivalents of DIPEA. Data sourced from Romero-Ortega, M., et al.[9]
Table 2: Effect of Base on Stereoselectivity in TiCl₄-Mediated Aldol Reactions
This table illustrates how the choice and stoichiometry of the base can direct the stereochemical outcome of the aldol addition to the N-propionyl thiazolidinethione.
| Lewis Acid (eq.) | Base (eq.) | Aldehyde | Major Product | Diastereoselectivity |
| TiCl₄ (1.1) | TMEDA (2.5) | Isobutyraldehyde | Evans syn | >98:2 |
| TiCl₄ (1.0) | (-)-Sparteine (2.0) | Isobutyraldehyde | Evans syn | >99:1 |
| TiCl₄ (1.0) | (-)-Sparteine (1.0) | Isobutyraldehyde | non-Evans syn | >99:1 |
Data sourced from Crimmins, M. T., et al.[2][3]
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the preparation of the N-propionyl derivative, the substrate for the aldol reaction.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 2: TiCl₄-Mediated Aldol Reaction to Yield the "Evans syn" Adduct
This protocol details the stereoselective aldol addition using titanium tetrachloride and (-)-sparteine to favor the syn product.
Materials:
-
N-Propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄), 1.0 M in CH₂Cl₂ (1.0 eq)
-
(-)-Sparteine (2.0 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (1.1 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried flask under argon, dissolve the N-propionyl auxiliary in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add TiCl₄ dropwise, followed by the dropwise addition of (-)-sparteine. Stir for 30 minutes.
-
Add the aldehyde dropwise. The reaction is typically complete within minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.[3]
Protocol 3: Cleavage of the Auxiliary to Yield a Benzyl Ester
This protocol describes a method for removing the thiazolidinethione auxiliary via transesterification.
Materials:
-
N-acylthiazolidinethione aldol adduct (1.0 eq)
-
Benzyl alcohol (excess)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Dissolve the N-acylthiazolidinethione adduct in the anhydrous solvent.
-
Add benzyl alcohol and a catalytic amount of DMAP.
-
Heat the reaction mixture (e.g., to reflux) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to separate the benzyl ester product from the recovered chiral auxiliary.
Visualizations
Caption: General experimental workflow for the this compound mediated aldol reaction.
Caption: Logical diagram illustrating stereochemical control based on reaction conditions.
Caption: Decision tree for troubleshooting common issues in the aldol reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-4-Benzylthiazolidine-2-thione = 95.0 GC 171877-39-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Synthesis Using (S)-4-Benzyloxazolidine-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-4-Benzyloxazolidine-2-thione as a chiral auxiliary in asymmetric synthesis. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in asymmetric synthesis?
A1: The most frequently encountered side reactions include:
-
Low Diastereoselectivity: Formation of the undesired "non-Evans syn" aldol adduct in aldol reactions.
-
Epimerization: Loss of stereochemical integrity at the α-carbon of the acyl group, particularly during enolate formation.
-
S-Alkylation: Alkylation on the sulfur atom of the thiazolidinethione ring instead of the desired α-carbon of the N-acyl group.
-
Competing Enolate Reactions: Enolate decomposition can compete with the desired alkylation, especially when using certain bases and alkyl halides.
-
Hydrolysis Issues: Incomplete cleavage of the chiral auxiliary or side reactions during the removal process.
Q2: How can I improve the diastereoselectivity of my aldol reaction?
A2: The diastereoselectivity of aldol reactions using N-acyl this compound is highly dependent on the choice of Lewis acid and base. Titanium enolates, in particular, show tunable selectivity. To favor the desired "Evans syn" product, a combination of titanium tetrachloride (TiCl₄) and a chiral amine base like (-)-sparteine is often effective. Conversely, altering the stoichiometry of the base can sometimes favor the "non-Evans syn" product.[1][2][3]
Q3: What causes epimerization and how can it be minimized?
A3: Epimerization typically occurs via the formation of an enolate intermediate under basic conditions. The α-proton of the N-acyl group is abstracted by a base, and if the resulting planar enolate is reprotonated non-stereoselectively, it can lead to a loss of stereochemical purity. To minimize epimerization, it is crucial to use a strong, hindered, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperatures (typically -78 °C) to ensure rapid and complete enolate formation. Minimizing the time the enolate is exposed to the reaction conditions before the addition of the electrophile can also be beneficial.
Q4: I am observing a significant amount of S-alkylation in my reaction. What is the cause and how can I prevent it?
A4: S-alkylation is a known side reaction when using N-acylthiazolidinethiones, particularly with alkyl halides as electrophiles.[4][5] This occurs due to the decomposition of the enolate, leading to the formation of a more nucleophilic sulfur species that reacts with the alkyl halide. The choice of base can influence the extent of this side reaction. To prevent S-alkylation, it is recommended to use conditions that stabilize the enolate, such as the use of a Lewis acid in conjunction with the base. For acylations, the use of acyl chlorides, which can form a stable chelated transition state, favors O-acylation over C-acylation and minimizes S-alkylation.[4][5]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (d.r.) in Aldol Reaction | Incorrect stoichiometry of Lewis acid or base. | For titanium enolates, the diastereoselectivity can be tuned by the amount of base. For the "Evans syn" product, use of 2 equivalents of (-)-sparteine with TiCl₄ is reported to give high selectivity. Using only 1 equivalent of base can favor the "non-Evans syn" product.[1][2][3][6] |
| Non-optimal Lewis acid. | While titanium tetrachloride is commonly used, other Lewis acids like Sn(OTf)₂ can also promote high diastereoselectivity, often favoring a chelated transition state. | |
| Significant Epimerization Observed | Use of a weak or unhindered base. | Employ a strong, hindered base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure fast and complete deprotonation. |
| Elevated reaction temperature during enolate formation. | Maintain a low temperature, typically -78 °C, throughout the deprotonation and alkylation steps. | |
| Major Side Product is S-Alkylated | Reaction with an alkyl halide in the presence of a strong base. | This side reaction is more prevalent with alkyl halides. Consider using a different electrophile if possible. Alternatively, the use of a Lewis acid to stabilize the enolate may suppress its decomposition and subsequent S-alkylation. |
| Choice of base. | The yield of the S-alkylated product can be high with bases like LDA, NaHMDS, and n-BuLi when using alkyl halides.[4][5] Modifying the reaction conditions to favor the desired C-alkylation is crucial. | |
| Incomplete Reaction or Low Yield | Insufficiently reactive electrophile. | For less reactive electrophiles, longer reaction times or a slight increase in temperature (while monitoring for epimerization) may be necessary. |
| Poor quality of reagents or solvents. | Ensure all reagents are pure and solvents are anhydrous, as moisture can quench the enolate and other reactive species. | |
| Difficulty in Auxiliary Cleavage | Incomplete hydrolysis. | For hydrolytic cleavage using LiOH/H₂O₂, ensure sufficient reaction time and appropriate stoichiometry of the reagents. |
| Undesired side reactions during cleavage. | Reductive cleavage with reagents like diisobutylaluminum hydride (DIBAL-H) can be an alternative to hydrolytic methods and may avoid certain side reactions.[2][6] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for key reactions involving this compound and related auxiliaries.
Table 1: Diastereoselectivity in Titanium-Mediated Aldol Reactions
| N-Acyl Auxiliary | Aldehyde | Base (equiv.) | Lewis Acid (equiv.) | Diastereomeric Ratio (Evans syn : non-Evans syn) | Reference |
| N-Propionylthiazolidinethione | Isobutyraldehyde | (-)-Sparteine (2.0) | TiCl₄ (1.0) | 97 : 3 | [2][6] |
| N-Propionylthiazolidinethione | Isobutyraldehyde | (-)-Sparteine (1.0) | TiCl₄ (1.0) | 3 : 97 | [2][6] |
| N-Propionylthiazolidinethione | Benzaldehyde | (-)-Sparteine (2.0) | TiCl₄ (1.0) | >99 : 1 | [2][6] |
| N-Propionylthiazolidinethione | Benzaldehyde | (-)-Sparteine (1.0) | TiCl₄ (1.0) | 5 : 95 | [2][6] |
Table 2: S-Alkylation Side Product Formation with Different Bases
| Electrophile | Base | Yield of S-Alkylated Product | Reference |
| Benzyl bromide | LDA | 93% | [4][5] |
| Benzyl bromide | NaHMDS | 92% | [4][5] |
| Benzyl bromide | n-BuLi | 90% | [4][5] |
Experimental Protocols
Protocol 1: Diastereoselective "Evans syn" Aldol Reaction
This protocol is adapted from literature procedures for achieving high selectivity for the "Evans syn" aldol adduct.[7]
-
Enolate Formation:
-
To a solution of the N-acyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add titanium tetrachloride (1.05 equiv) dropwise.
-
After stirring for 20 minutes, add (-)-sparteine (1.2 equiv) dropwise.
-
Stir the reaction mixture for another 20 minutes at 0 °C.
-
Add N-methyl-2-pyrrolidone (1.2 equiv) and stir for an additional 10 minutes.
-
Cool the mixture to -78 °C.
-
-
Aldol Addition:
-
To the cold enolate solution, add the aldehyde (1.5 equiv) dissolved in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Minimizing S-Alkylation during Alkylation
To minimize the formation of the S-alkylated side product, conditions that favor the stability of the enolate are recommended.
-
Enolate Formation with Lewis Acid:
-
To a solution of the N-acyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a Lewis acid such as TiCl₄ (1.1 equiv).
-
After stirring for 15 minutes, add a hindered base like diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.
-
Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (1.2 equiv) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: Workflow of the asymmetric aldol reaction highlighting the formation of the desired "Evans syn" and the "non-Evans syn" side product.
Caption: Mechanism of epimerization via enolate formation leading to a loss of stereochemical purity.
Caption: Competing pathways of C-alkylation (desired) and S-alkylation (side reaction) via enolate decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A study of the alkylation and acylation of N-acylthiazolidinethione | Semantic Scholar [semanticscholar.org]
- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Enolate Formation with Oxazolidinethiones
Welcome to the technical support center for optimizing enolate formation with N-acyloxazolidinethiones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during these stereoselective reactions, with a focus on the critical parameter of reaction temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formation of enolates with oxazolidinethione chiral auxiliaries and their subsequent reactions.
Issue 1: Low Diastereoselectivity in Aldol Addition
-
Question: My aldol reaction using an N-acyloxazolidinethione is resulting in a low diastereomeric ratio (dr). How can I improve the selectivity?
-
Answer: Low diastereoselectivity is a common issue and can often be traced back to the conditions of enolate formation and the subsequent reaction. Temperature plays a crucial role in controlling the kinetic versus thermodynamic enolate, which directly impacts stereoselectivity.
-
Temperature Control: For kinetically controlled, highly selective reactions, enolate formation should be performed at low temperatures, typically -78 °C.[1] This minimizes side reactions and favors the formation of a single enolate geometry. While some protocols show that reactions with certain bases like (-)-sparteine can maintain high selectivity at 0 °C, starting at -78 °C is a reliable baseline for optimization.[1]
-
Base Selection: The choice of base is critical. For titanium enolates of N-acyloxazolidinethiones, sterically hindered or chelating bases often provide the best results. The use of (-)-sparteine has been shown to dramatically accelerate the reaction and improve yields while maintaining high diastereoselectivity (>98:2).[1] In contrast, bases like diisopropylethylamine (DIEA) can lead to inconsistent diastereoselectivity.[1]
-
Lewis Acid Stoichiometry: The amount of Lewis acid (e.g., TiCl₄) is crucial. Diastereoselectivity can be very sensitive to small changes in the Lewis acid stoichiometry.[1] It is recommended to use a precise amount, typically 1.0 to 1.1 equivalents, for optimal results.
-
Reaction Time: With highly efficient bases like (-)-sparteine, the reaction can be complete in as little as one minute.[1] Prolonged reaction times, especially at higher temperatures, may lead to equilibration and a decrease in diastereoselectivity.
-
Issue 2: Low or No Product Yield
-
Question: I am observing a low yield or no formation of my desired aldol product. What are the potential causes and solutions?
-
Answer: Low yields can be attributed to several factors, including incomplete enolate formation, side reactions, or decomposition.
-
Suboptimal Temperature: While very low temperatures are good for selectivity, they can sometimes lead to incomplete reactions if the activation energy barrier is not overcome. If you observe a low conversion of your starting material at -78 °C, you might consider allowing the reaction to proceed for a longer time or cautiously increasing the temperature. For instance, some protocols have shown that running the reaction at 0 °C can significantly improve the yield without a major loss in selectivity, especially when using an effective base like (-)-sparteine.[1]
-
Inefficient Enolate Formation: The choice of base and Lewis acid is paramount. If the base is not strong enough or is sterically hindered in an unfavorable way, deprotonation will be incomplete. Ensure your reagents are pure and anhydrous, as water can quench the enolate.
-
Aldehyde Quality: The aldehyde used in the aldol reaction should be of high purity and preferably freshly distilled. Impurities can interfere with the reaction and lead to side products.
-
Order of Addition: The standard procedure involves the slow addition of the base to a solution of the N-acyloxazolidinethione and the Lewis acid at the desired low temperature, followed by the addition of the aldehyde. Altering this sequence can negatively impact the yield.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for forming a titanium enolate with an N-acyloxazolidinethione?
-
A1: The generally recommended temperature for achieving high diastereoselectivity through kinetic control is -78 °C.[1] This is the temperature of a dry ice/acetone bath and is a standard in many published procedures. However, studies have shown that with certain base systems, such as (-)-sparteine, the reaction can be conducted at 0 °C with no significant reduction in selectivity and often with an improved yield.[1]
-
-
Q2: How does temperature affect the syn vs. anti selectivity in aldol reactions with oxazolidinethiones?
-
A2: For standard N-propionyl oxazolidinethiones, low temperatures (-78 °C) in combination with appropriate reagents (TiCl₄ and a suitable base) generally favor the formation of the syn-aldol product. A specific protocol for achieving high anti-selectivity has been developed for N-glycolyloxazolidinethiones, which also relies on low-temperature enolization.
-
-
Q3: Can I use a different Lewis acid other than TiCl₄?
-
A3: While TiCl₄ is the most commonly reported Lewis acid for these transformations due to its ability to form well-defined chelates, other Lewis acids can be used. However, the choice of Lewis acid will significantly impact the reaction conditions, including the optimal temperature and the resulting stereoselectivity. It is advisable to consult the literature for specific protocols if you intend to use a different Lewis acid.
-
-
Q4: My reaction is very slow at -78 °C. Can I warm it up?
-
A4: If the reaction is sluggish, you can consider allowing it to stir for a longer period at -78 °C. If that does not improve the conversion, a gradual increase in temperature may be necessary. It is important to do this cautiously and in small increments, as a significant temperature increase can lead to a loss of selectivity. As mentioned, some protocols have been successfully run at 0 °C from the start.[1]
-
Data Presentation
The following table summarizes the effect of reaction temperature on the yield and diastereoselectivity of a titanium-mediated aldol reaction between an N-propionyl oxazolidinethione and isobutyraldehyde, using (-)-sparteine as the base.
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | -78 | 70 | >99:1 | [1] |
| 2 | 0 | 75 | >99:1 | [1] |
Table 1: Effect of Temperature on Aldol Reaction with (-)-Sparteine.
Experimental Protocols
Protocol 1: General Procedure for Syn-Selective Aldol Addition
This protocol is adapted from the work of Crimmins et al. and describes a general method for achieving high syn-selectivity in aldol additions using N-acyloxazolidinethiones.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-propionyl oxazolidinethione (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to the desired temperature (-78 °C or 0 °C).
-
Add titanium tetrachloride (TiCl₄, 1.0 equiv) dropwise to the solution.
-
After stirring for a few minutes, add (-)-sparteine (2.5 equiv) dropwise. The solution should turn a deep red color, indicating enolate formation.
-
After stirring for 30-60 minutes at the same temperature, add the aldehyde (1.1 equiv) dropwise.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Anti-Selective Aldol Addition with N-Glycolyloxazolidinethione
This protocol is for achieving high anti-selectivity using an N-glycolyloxazolidinethione.
-
In a flame-dried flask under an inert atmosphere, dissolve the N-glycolyloxazolidinethione (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (2.1 equiv) dropwise.
-
After 5 minutes, add (-)-sparteine (2.2 equiv) dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
In a separate flask, dissolve the aldehyde (1.5 equiv) in anhydrous DCM, cool to -78 °C, and add TiCl₄ (1.1 equiv) dropwise.
-
After 20 minutes, add the aldehyde/TiCl₄ solution to the enolate solution via cannula.
-
Stir the reaction for 1 hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with workup and purification as described in Protocol 1.
Visualizations
Caption: Workflow for a syn-selective aldol reaction.
Caption: Troubleshooting logic for low diastereoselectivity.
References
Effect of solvent on diastereoselectivity in (S)-4-Benzyloxazolidine-2-thione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-benzyloxazolidine-2-thione and related chiral auxiliaries.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during diastereoselective reactions involving this compound.
Q1: I am observing low diastereoselectivity in my aldol reaction. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity can stem from several factors. Here's a troubleshooting guide:
-
Solvent Choice: The solvent plays a critical role in the organization of the transition state.
-
Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred as they favor a rigid, chelated transition state, which is crucial for high diastereoselectivity.[1]
-
Coordinating solvents like tetrahydrofuran (THF) can sometimes compete with the carbonyl oxygen for coordination to the Lewis acid, leading to a less organized transition state and lower diastereoselectivity. However, in some cases, specific solvent-Lewis acid combinations can be beneficial.
-
-
Lewis Acid: The choice and amount of Lewis acid are critical.
-
Ensure the Lewis acid is of high purity and handled under anhydrous conditions.
-
The stoichiometry of the Lewis acid can impact selectivity. An excess is often used to ensure complete enolization and chelation.
-
-
Base: The base used for enolization is important.
-
Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used to promote the formation of the desired (Z)-enolate.
-
-
Temperature: Strict temperature control is crucial. Reactions are typically run at low temperatures (-78 °C to 0 °C) to minimize side reactions and favor the desired transition state.
-
Purity of Reagents: Ensure all reagents, especially the aldehyde, are pure. Impurities can interfere with the reaction and lower selectivity.
Q2: My reaction is not going to completion, or I am observing significant side products. What should I check?
A2: Incomplete reactions or the formation of side products can be due to:
-
Insufficient Reagent Stoichiometry: Re-evaluate the equivalents of the base, Lewis acid, and electrophile. For enolization, a slight excess of the base and Lewis acid is common.
-
Reaction Time and Temperature: The reaction may require longer incubation times or a slight increase in temperature after the initial low-temperature addition. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Moisture Contamination: These reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and reagents are handled under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation Issues: Inefficient deprotonation can lead to a low yield. Ensure the base is active and added at the correct temperature.
Q3: I am having trouble removing the chiral auxiliary after the reaction. What are the best methods?
A3: The method for auxiliary cleavage depends on the desired final product:
-
For Carboxylic Acids: Hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method.
-
For Alcohols: Reductive cleavage with hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding chiral alcohol.
-
For Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide the chiral aldehyde.
Always purify the product after cleavage to remove the recovered auxiliary.
Q4: Can the sulfur atom in the thiazolidinethione ring influence the reaction differently than the oxygen in an oxazolidinone?
A4: Yes, the endocyclic sulfur atom can influence the electronic properties and steric environment of the chiral auxiliary. While both direct reactions with high diastereoselectivity, the specific ratios and optimal conditions might differ. Thiazolidinethiones are often used to access both 'Evans syn' and 'non-Evans syn' aldol adducts by modifying the reaction conditions.
Data Presentation
The following table summarizes the diastereoselectivity of an asymmetric aldol coupling of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one (a close analog of this compound) with various aldehydes. These reactions were performed under optimized conditions using TiCl₄ as a Lewis acid and DIPEA as a base.
| Entry | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 97:3 | 86 |
| 2 | 2,4-Dimethoxybenzaldehyde | 97:3 | 84 |
| 3 | 2,4-Dichlorobenzaldehyde | 85:15 | 75 |
| 4 | 2-Chlorobenzaldehyde | 73:27 | 77 |
| 5 | 3,4-Dibenzyloxybenzaldehyde | 94:6 | 76 |
| 6 | 4-Nitrobenzaldehyde | 97:3 | 92 |
| 7 | 4-Chlorobenzaldehyde | 97:3 | 70 |
| 8 | 4-Methoxybenzaldehyde | 86:14 | 74 |
| 9 | Piperonal | 97:3 | 84 |
| Data sourced from "4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates".[1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments. These are based on protocols for closely related chiral auxiliaries and should be adapted as necessary for this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add propionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-propionyl-(S)-4-benzyloxazolidine-2-thione by flash column chromatography.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the titanium-mediated aldol reaction with an aldehyde.
Materials:
-
N-propionyl-(S)-4-benzyloxazolidine-2-thione
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl auxiliary (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to -10 °C.
-
Add TiCl₄ (1.5 eq) dropwise, followed by the dropwise addition of DIPEA (1.5 eq).
-
Stir the mixture at -10 °C for 1 hour to form the titanium enolate.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -10 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -10 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify the aldol adduct by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a diastereoselective aldol reaction.
Factors Influencing Diastereoselectivity
Caption: Factors influencing diastereoselectivity in oxazolidinethione reactions.
References
Technical Support Center: Purification of Diastereomeric Products from (S)-4-Benzyloxazolidine-2-thione Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomeric products from reactions involving the (S)-4-Benzyloxazolidine-2-thione chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: My diastereomers are co-eluting or showing poor resolution during flash column chromatography. What should I do?
A1: Poor resolution of diastereomers is a common challenge due to their similar physical properties. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: This is the most critical parameter.
-
Start with a low-polarity mobile phase and gradually increase the polarity. For N-acyl this compound adducts, a common starting point is a hexane/ethyl acetate mixture.
-
Use a shallow gradient. A slow, gradual increase in the more polar solvent can effectively separate compounds with very similar Rf values.
-
Try different solvent systems. If hexane/ethyl acetate fails, consider dichloromethane/methanol or toluene/acetone systems.
-
-
Column and Stationary Phase:
-
Increase the column length and/or decrease the diameter. This increases the number of theoretical plates and can improve separation.
-
Use a smaller particle size silica gel. This provides a greater surface area for interaction, but be aware of increased backpressure.
-
Consider a different stationary phase. Alumina or cyanopropyl-bonded silica can offer different selectivity compared to standard silica gel.[1]
-
-
Loading Technique:
-
Use dry loading. Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.
-
Q2: The spots for my diastereomers are very close or overlapping on the TLC plate. How can I better visualize the separation?
A2:
-
Multiple Elutions: Develop the TLC plate, dry it completely, and then elute it again in the same solvent system. This can increase the separation between spots.
-
Choice of Stain: While these compounds are often UV-active, using a stain can sometimes differentiate between diastereomers based on subtle differences in their reactivity.
-
Potassium Permanganate (KMnO₄) stain: Useful for visualizing compounds with oxidizable functional groups.
-
p-Anisaldehyde stain: Can produce different colored spots for different compounds, aiding in differentiation.
-
Iodine: A general stain that can reveal spots not visible under UV light.[1]
-
-
2D TLC: Spot the mixture in one corner of a square TLC plate and elute. Then, turn the plate 90 degrees and elute with a different solvent system. This can help resolve closely migrating spots.
Q3: How can I determine the diastereomeric ratio (d.r.) of my crude product?
A3: The most common method for determining the d.r. is by ¹H NMR spectroscopy .
-
Identify well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. Protons alpha to the newly formed stereocenter are often good candidates.
-
Integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals will give you the diastereomeric ratio. For accurate quantification, ensure that the chosen signals are fully separated and that the spectrum has a good signal-to-noise ratio.
Q4: I am considering recrystallization to purify my diastereomers. What is a good starting point for solvent selection?
A4: Recrystallization is a powerful technique for purifying diastereomers, especially on a larger scale.
-
Solvent Screening: The ideal solvent is one in which the desired diastereomer is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the other diastereomer remains soluble at lower temperatures.
-
Binary Solvent Systems: Often, a mixture of two solvents provides the best results. A common starting point is a system of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, pentane). Dissolve the mixture in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Q5: My yield is low after purification. What are the potential causes?
A5:
-
Incomplete Reaction or Side Reactions: Ensure the initial reaction has gone to completion by TLC or LC-MS analysis.
-
Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect this, you can neutralize the silica gel with a base (e.g., triethylamine) before packing the column, or use an alternative stationary phase like alumina.
-
Loss During Workup: Ensure efficient extraction and minimize transfers between flasks.
-
Co-elution of Diastereomers: If the separation is not complete, you may be discarding fractions containing your desired product.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Diastereomers | Mobile phase polarity is too high or too low. | Systematically screen different solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc). |
| Inadequate separation on silica gel. | Try a different stationary phase like alumina or a bonded phase (e.g., cyano). | |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Streaking or Tailing of Spots | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (typically 0.1-1%). | |
| Product is Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound may have decomposed on the column. | Test for stability on a small scale using a 2D TLC. Consider using a deactivated stationary phase. |
Thin Layer Chromatography (TLC) Analysis
| Problem | Potential Cause | Recommended Solution |
| Spots are at the Baseline | Solvent system is not polar enough. | Increase the proportion of the more polar solvent in your eluent. |
| Spots are at the Solvent Front | Solvent system is too polar. | Decrease the proportion of the more polar solvent in your eluent. |
| Overlapping Spots | Diastereomers have very similar Rf values. | Try a double elution of the TLC plate. Experiment with different solvent systems to maximize separation. |
| Smeared Spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| High boiling point solvent from the reaction mixture (e.g., DMF, DMSO). | After spotting, place the TLC plate under high vacuum for a few minutes before eluting. |
Data Presentation
Table 1: Diastereoselective Aldol Reactions and Purification Conditions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Flash Chromatography Eluent | Yield |
| Propionyl | Benzaldehyde | 97:3 | Hexanes:Ethyl Acetate (95:5) | Good |
| Propionyl | Isobutyraldehyde | >95:5 | Hexanes:Ethyl Acetate (gradient) | High |
| Propionyl | 2,4-Dichlorobenzaldehyde | 93:7 | Hexanes:Ethyl Acetate (9:1) | 93% |
| Propionyl | 4-Nitrobenzaldehyde | 95:5 | Hexanes:Ethyl Acetate (9:1) | 89% |
Note: Diastereomeric ratios and yields are representative and can vary based on specific reaction conditions.
Table 2: Diastereoselective Alkylation and Purification Conditions
| N-Acyl Group | Electrophile | Diastereomeric Ratio | Flash Chromatography Eluent | Yield |
| Acetyl | Benzyl Bromide | >95:5 | Not specified | High |
| Propionyl | Allyl Iodide | 98:2 | Not specified | High |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Aldol Reaction
-
Dissolve the N-acyl this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add titanium tetrachloride (TiCl₄) (1.5 eq) dropwise. The solution should turn a deep red or orange color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
-
Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. Often, the proton on the newly formed stereocenter bearing the hydroxyl group (in aldol adducts) or the proton alpha to the carbonyl group of the acyl chain are good candidates. These protons will have slightly different chemical shifts and/or coupling constants in the two diastereomers.
-
Carefully integrate these two distinct signals.
-
The ratio of the integration values corresponds to the diastereomeric ratio of the product mixture.
Protocol 3: General Procedure for Recrystallization
-
In a flask, dissolve the diastereomeric mixture in a minimum amount of a hot solvent in which both diastereomers are soluble (e.g., ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexanes) dropwise while the solution is still hot, until the solution becomes faintly cloudy.
-
Reheat the mixture slightly until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
For further crystallization, place the flask in a refrigerator (4 °C) and then in a freezer (-20 °C).
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Analyze the purity of the crystals and the mother liquor by ¹H NMR or TLC to determine the efficiency of the separation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of diastereomeric products.
Caption: Troubleshooting logic for poor chromatographic separation of diastereomers.
References
Technical Support Center: Managing Air and Moisture Sensitivity in Asymmetric Synthesis
Welcome to the Technical Support Center for managing air- and moisture-sensitive reagents in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful execution of stereoselective reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Issues in Asymmetric Synthesis
This section addresses specific problems that may arise during your experiments, helping you diagnose and resolve issues related to air and moisture sensitivity.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?
A1: Before investigating the chemical aspects of your reaction, it is crucial to first rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An unvalidated or inaccurate analytical method is a common source of misleading % ee values.[1]
Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1][2]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate. You can prepare standards of known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to verify this.[1]
-
Precision: Ensure that repeated measurements of the same sample yield consistent results. The relative standard deviation (RSD) should typically be less than 2%.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is assuming equal detector response for both enantiomers, which can lead to significant errors in the calculated ratio.[1]
Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?
A2: Inconsistent and low % ee values, after validating the analytical method, often point towards issues with reagent purity or reaction conditions. Asymmetric reactions are highly sensitive to trace impurities, especially water and oxygen.[3]
Checklist for Reagents, Catalysts, and Solvents:
-
Substrate and Reagent Purity: Impurities in your starting materials can sometimes react competitively or inhibit the catalyst, leading to the formation of racemic or undesired products.[1] Consider repurifying your substrate and reagents by recrystallization, distillation, or chromatography.
-
Catalyst and Ligand Quality: Chiral catalysts and ligands are the heart of asymmetric synthesis. Ensure they are of high purity and have not degraded during storage. For air-sensitive catalysts, improper handling is a primary cause of deactivation.[2] If you suspect catalyst degradation, it is best to use a fresh batch or repurify the existing one.
-
Solvent Quality: Solvents are a major source of water and oxygen contamination. Always use freshly dried and degassed solvents from a reliable source or prepare them in-house using established protocols. Even solvents from commercial suppliers labeled as "anhydrous" should be handled with care and under an inert atmosphere.
Q3: I am using an air-sensitive catalyst and my reaction is sluggish or fails completely. What could be the cause?
A3: This is a classic sign of catalyst deactivation, likely due to exposure to air or moisture.[2] For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or a Schlenk line is essential.[2][4]
Possible causes and solutions:
-
Improper Glassware Preparation: Glassware can adsorb a significant amount of water on its surface. All glassware should be rigorously dried in an oven (e.g., >125°C overnight) and cooled under a stream of inert gas or in a desiccator immediately before use.[5]
-
Leaks in the Reaction Setup: Even small leaks can introduce enough air and moisture to poison a sensitive catalyst. Ensure all joints are well-greased (if appropriate for your reaction) and securely clamped. Regularly check your Schlenk line or glovebox for leaks.
-
Insufficient Purging: Before adding reagents, the reaction vessel must be thoroughly purged of air. This is typically done by subjecting the vessel to several cycles of vacuum and backfilling with a high-purity inert gas (e.g., argon or nitrogen).[4]
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a glovebox and a Schlenk line for air-sensitive reactions?
A1: Both gloveboxes and Schlenk lines are used to create an inert atmosphere, but they have different advantages and are suited for different tasks.
-
Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of reagents as if on an open bench. It is ideal for handling and weighing air-sensitive solids, preparing stock solutions, and setting up multiple reactions.[6][7] However, they are expensive and require regular maintenance.[4]
-
Schlenk Line: A dual-manifold glassware system connected to a vacuum pump and an inert gas source. It is excellent for performing reactions, distillations, and filtrations under an inert atmosphere.[7] While more technically demanding to use than a glovebox, it offers a high degree of control over the reaction atmosphere.[7]
In many labs, a combination of both is used: solids are handled in the glovebox, and the reactions are then carried out on a Schlenk line.[4]
Q2: How dry do my solvents need to be for asymmetric synthesis, and what is the best way to dry them?
A2: The required level of dryness depends on the specific reaction's sensitivity. For many highly sensitive organometallic reactions, water content should be in the low parts-per-million (ppm) range. The most common and effective methods for drying solvents are distillation from an appropriate drying agent or passing them through a solvent purification system (SPS).
Q3: Is it true that water can sometimes improve enantioselectivity?
A3: While generally considered detrimental, there are specific cases in asymmetric catalysis where the presence of a controlled amount of water can enhance enantioselectivity or reaction rate.[8][9][10][11] This can be due to several factors, such as the formation of a more organized transition state through hydrogen bonding or influencing the aggregation state of the catalyst. However, these are specific examples, and for most air- and moisture-sensitive reactions, the rigorous exclusion of water is critical for success.
Data Presentation
Table 1: Impact of Atmospheric Contaminants on Asymmetric Synthesis
| Contaminant | Common Sources | Impact on Asymmetric Synthesis |
| Oxygen (O₂) | Air leaks in the reaction setup, dissolved in solvents | - Decomposition of organometallic reagents and catalysts- Formation of undesired oxidized byproducts- Can lead to catalyst deactivation and lower yields |
| Water (H₂O) | Adsorbed on glassware, present in solvents and reagents, atmospheric humidity | - Quenches organometallic reagents (e.g., Grignard, organolithiums)- Hydrolyzes sensitive catalysts and ligands- Can significantly lower enantiomeric excess (% ee)- In some specific cases, can act as a beneficial additive |
| Carbon Dioxide (CO₂) | Air | - Reacts with strong bases and some organometallic reagents |
Table 2: Common Solvents and Recommended Drying Methods with Achievable Moisture Levels
| Solvent | Drying Agent / Method | Achievable Moisture Level (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Still | ~43 | [5] |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves (20% m/v, 72h) | < 10 | [5] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) followed by distillation | < 10 | [4] |
| Toluene | Activated 3Å Molecular Sieves | < 10 | [12] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) followed by distillation | < 10 | [4] |
| Methanol (MeOH) | Activated 3Å Molecular Sieves (20% m/v, 120h) | ~10 | [5][12] |
| Ethanol (EtOH) | Activated 3Å Molecular Sieves | ~10-20 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, addition funnel) at >125°C overnight and assemble while hot.
-
Purging the System: Connect the assembled glassware to the Schlenk line. Evacuate the system using the vacuum manifold for several minutes.
-
Backfilling with Inert Gas: Switch the stopcock to the inert gas manifold to fill the glassware with high-purity nitrogen or argon.
-
Repeat Cycles: Repeat the evacuate-and-refill cycle at least three times to ensure all atmospheric gases and adsorbed moisture are removed.[4]
-
Adding Solids: If adding an air-stable solid, it can be added to the flask before purging. For air-sensitive solids, it is best to weigh and add them inside a glovebox.[13]
-
Adding Solvents and Liquid Reagents: Add anhydrous, degassed solvents and liquid reagents via a syringe or cannula through a rubber septum under a positive pressure of inert gas.
Protocol 2: Cannula Transfer of an Air-Sensitive Liquid Reagent
-
Prepare Flasks: Ensure both the donor and receiving flasks are under a positive pressure of inert gas on the Schlenk line. The receiving flask should be fitted with a rubber septum.
-
Purge the Cannula: Insert one end of a double-tipped needle (cannula) through the septum of the receiving flask. Insert a vent needle into the septum as well. Allow inert gas to flow through the cannula for several minutes to purge it of air.
-
Pressurize the Donor Flask: Slightly increase the inert gas pressure in the donor flask containing the air-sensitive liquid.
-
Initiate Transfer: Insert the other end of the purged cannula through the septum of the donor flask and below the surface of the liquid. The pressure difference will push the liquid through the cannula into the receiving flask.
-
Complete Transfer: Once the desired volume is transferred, remove the cannula from the donor flask first, then from the receiving flask.
Protocol 3: Drying Tetrahydrofuran (THF) with a Sodium-Benzophenone Still
Safety Note: This procedure involves metallic sodium, a highly reactive and flammable substance. It should only be performed by trained personnel with appropriate safety precautions.
-
Pre-drying: Pre-dry the THF over a less reactive drying agent like calcium hydride or 4Å molecular sieves to remove the bulk of the water.[4]
-
Setting up the Still: In a fume hood, assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure the system is dry and can be maintained under an inert atmosphere.
-
Adding Reagents: To the distillation flask, add sodium metal (as wire or chunks) and a small amount of benzophenone under a counterflow of inert gas.
-
Refluxing: Add the pre-dried THF to the flask and heat the mixture to reflux under a nitrogen or argon atmosphere.
-
Monitoring for Dryness: The solution will turn a deep blue or purple color when the solvent is dry and free of oxygen. This is due to the formation of the benzophenone ketyl radical.[4]
-
Distillation: Once the characteristic color persists, distill the required amount of dry THF into the receiving flask under an inert atmosphere.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A multilateral mechanistic study into asymmetric transfer hydrogenation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. medium.com [medium.com]
Overcoming incomplete conversion in N-acylation of oxazolidinethiones
Welcome to the technical support center for the N-acylation of oxazolidinethiones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide: Overcoming Incomplete Conversion
Incomplete conversion is a common challenge in the N-acylation of oxazolidinethiones. This guide provides a systematic approach to identifying and resolving the root causes of low yields.
Issue 1: Low Reactivity of the Oxazolidinethione
The nitrogen atom in an oxazolidinethione can be weakly nucleophilic, leading to a sluggish or incomplete reaction.
Q1: My N-acylation reaction is showing low or no conversion. How can I improve the nucleophilicity of the oxazolidinethione?
A1: The most common strategy is to deprotonate the N-H bond using a strong base to form a more nucleophilic amide anion.
-
Solution 1: Choice of Base: If you are using a weak base like triethylamine (NEt₃) and observing incomplete conversion, consider switching to a stronger, non-nucleophilic base.
-
n-Butyllithium (n-BuLi): This is a very effective base for this transformation. It irreversibly deprotonates the oxazolidinethione.
-
Sodium Hydride (NaH): Another strong base that can be used to deprotonate the substrate.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that can be effective, especially if side reactions with the acylating agent are a concern.
-
-
Solution 2: Reaction Temperature: When using strong bases like n-BuLi, the deprotonation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. After deprotonation, the addition of the acylating agent can be done at the same low temperature, followed by slow warming to room temperature.
Q2: I'm using a strong base, but the reaction is still incomplete. What else could be the problem?
A2: Several factors could still be at play:
-
Steric Hindrance:
-
On the Oxazolidinethione: Bulky substituents on the oxazolidinethione ring can hinder the approach of the acylating agent.
-
On the Acylating Agent: A sterically demanding acyl chloride or anhydride may react slowly.
-
-
Poor Solubility: The oxazolidinethione or its deprotonated form may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction.
-
Reagent Quality: The base or the acylating agent may have degraded. n-BuLi solutions should be titrated periodically. Acyl chlorides can hydrolyze if not handled under anhydrous conditions.
Issue 2: Problems with the Acylating Agent
The choice and quality of the acylating agent are critical for a successful reaction.
Q3: My reaction is slow and gives low yields. Could the acylating agent be the issue?
A3: Yes. The reactivity of acylating agents varies significantly.
-
Acyl Chlorides vs. Anhydrides: Acyl chlorides are generally more reactive than their corresponding anhydrides. If you are using an anhydride and facing issues, switching to the acyl chloride could improve the reaction rate and yield.
-
Acid Fluorides: These have been reported as effective acylating agents that can be used with milder bases.[1]
-
Thioesters: In some contexts, thioesters can be used as stable and chemoselective acyl sources.[2]
Q4: I suspect my acylating agent is decomposing. What are the common causes?
A4: Acylating agents, particularly acyl chlorides, are susceptible to degradation.
-
Moisture: Acyl chlorides react with water to form carboxylic acids. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions with Base: If a nucleophilic base is used, it can react with the acylating agent. Using a non-nucleophilic base is preferable.
-
Elevated Temperatures: Some acyl chlorides are thermally unstable. If heating is required, it should be done cautiously.
Frequently Asked Questions (FAQs)
Q5: What is the standard, most reliable protocol for the N-acylation of an oxazolidinethione?
A5: A widely used and generally reliable method involves deprotonation with n-BuLi followed by the addition of an acyl chloride. A detailed protocol is provided in the "Experimental Protocols" section below.
Q6: I am observing multiple spots on my TLC plate. What are the possible side products?
A6: Potential side products include:
-
Unreacted starting material (oxazolidinethione).
-
The hydrolyzed acylating agent (carboxylic acid).
-
If a nucleophilic base is used, the corresponding amide from the reaction of the base with the acylating agent.
-
In some cases, O-acylation can occur, although N-acylation is generally favored.
Q7: How can I improve the work-up and purification of my N-acylated oxazolidinethione?
A7:
-
Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining base and anions.
-
Purification: Flash column chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-acylation of oxazolidinethiones. Please note that actual results may vary depending on the specific substrates used.
| Parameter | Condition A: Standard Protocol | Condition B: Alternative for Sensitive Substrates |
| Base | n-Butyllithium (n-BuLi) | Triethylamine (NEt₃) with DMAP (cat.) |
| Acylating Agent | Acyl Chloride | Acid Anhydride or Acyl Fluoride |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | > 90% | 70-90% |
Experimental Protocols
Protocol 1: N-Acylation using n-BuLi and Acyl Chloride
This protocol is a general and robust method for the N-acylation of oxazolidinethiones.
Materials:
-
(4R,5S)-4-phenyl-5-methyl-1,3-oxazolidine-2-thione (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Acyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Add the oxazolidinethione to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the acyl chloride dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete N-acylation.
Caption: Standard experimental workflow for N-acylation.
References
Validation & Comparative
Chiral Purity Under the Magnifying Glass: A Comparative Guide to Chiral HPLC and NMR for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and quality control of chiral molecules. The biological activity of a pharmaceutical ingredient can be exclusive to one enantiomer, with its counterpart being inactive or even detrimental. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two cornerstone analytical techniques for this purpose. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols, to aid in the selection of the most suitable method for your research needs.
The Core Principles: Separation vs. Differentiation
Chiral HPLC and NMR operate on fundamentally different principles to quantify enantiomeric excess.
Chiral HPLC physically separates the two enantiomers in a mixture. This is most commonly achieved through a Chiral Stationary Phase (CSP) . The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with the CSP. Due to stereospecific interactions, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The area of the chromatographic peak for each enantiomer is proportional to its concentration, allowing for the calculation of enantiomeric excess.
NMR spectroscopy , in an achiral environment, cannot distinguish between enantiomers as they are chemically and magnetically equivalent. To determine enantiomeric excess, a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) is introduced.
-
Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers. These complexes have different magnetic environments, leading to separate and distinguishable signals in the NMR spectrum for each enantiomer.
-
Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable, covalent diastereomers. These newly formed diastereomers have distinct physical and spectroscopic properties, resulting in separate signals in the NMR spectrum.
In both NMR approaches, the integration of the distinct signals for each enantiomer allows for the calculation of their ratio and, consequently, the enantiomeric excess.
Head-to-Head Comparison: A Quantitative Look
The choice between Chiral HPLC and NMR for determining enantiomeric excess often hinges on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the analyte. The following table summarizes key performance characteristics.
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers | Formation of diastereomeric complexes/derivatives |
| Accuracy | High (<1% error with proper integration)[1] | High (linear relationship with R² > 0.999)[2] |
| Precision | Excellent (RSD < 2%)[3][4] | Good (reproducibility of ±0.5% or better)[5] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[4] | Generally in the mg to µg range[4] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[4] | Generally in the mg to µg range[4] |
| Analysis Time | 10-60 minutes per sample[3][5] | 5-15 minutes per sample (post-derivatization/complexation)[5] |
| Sample Throughput | Lower, especially with method development[5] | Higher, suitable for rapid screening |
| Solvent Consumption | High (>10 mL per run)[5] | Low (~0.6 mL of deuterated solvent per sample)[5] |
| Sample Preparation | Simple dissolution and filtration | May require derivatization step |
| Non-destructive | Yes (sample can be recovered) | Yes (with CSAs); No (with CDAs) |
| Cost | High initial instrument cost, consumable columns | High initial instrument cost, requires chiral auxiliaries |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for determining the enantiomeric excess of a chiral amine using both Chiral HPLC and NMR spectroscopy.
Chiral HPLC Method: Determination of Propranolol Enantiomeric Excess
This protocol outlines the enantiomeric separation of the chiral β-blocker, propranolol.
1. Materials:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.[6]
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.[6]
-
Sample Solution: Prepare the sample containing an unknown ratio of propranolol enantiomers at a similar concentration to the standard solution.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient[6]
-
Detection: UV at 225 nm[6]
-
Injection Volume: 20 µL[6]
4. Data Analysis:
-
Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order of the enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(enantiomer 1) – Area(enantiomer 2)| / (Area(enantiomer 1) + Area(enantiomer 2))] x 100
NMR Method: Determination of Chiral Amine Enantiomeric Excess using a Chiral Solvating Agent
This protocol provides a general method for determining the enantiomeric excess of a primary or secondary amine using a BINOL-derivative as a chiral solvating agent.
1. Materials:
-
Chiral amine analyte (e.g., a BINAM derivative)
-
Chiral solvating agent (e.g., (S)-BINOL derivative)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
2. Sample Preparation:
-
Directly in a 5 mm NMR tube, mix the amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol).[5]
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and the formation of the diastereomeric complexes.[5]
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at 25°C.
4. Data Analysis:
-
Identify a set of signals in the ¹H NMR spectrum that are well-resolved for the two diastereomeric complexes.
-
Integrate the distinct resonance peaks corresponding to each of the enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(enantiomer 1) – Integration(enantiomer 2)| / (Integration(enantiomer 1) + Integration(enantiomer 2))] x 100
Conclusion: Selecting the Right Tool for the Job
Both Chiral HPLC and NMR spectroscopy are indispensable and reliable techniques for the determination of enantiomeric excess. The choice between them is often dictated by the specific analytical challenge at hand.
Chiral HPLC is the gold standard for high-precision, quantitative analysis, especially in a regulatory environment. Its superior sensitivity and the physical separation of enantiomers provide a high degree of confidence in the results. While method development can be more time-consuming, its robustness makes it ideal for routine quality control.
NMR spectroscopy , particularly with chiral solvating agents, offers a significant advantage in terms of speed and sample throughput. This makes it an excellent choice for high-throughput screening of catalysts, reaction monitoring, and rapid analysis of multiple samples. Its non-destructive nature (with CSAs) and low solvent consumption are also notable benefits.
For a comprehensive and rigorous validation of enantiomeric excess, a cross-validation approach utilizing both techniques can be highly effective. A rapid screen by NMR can be followed by a more detailed and quantitative analysis by Chiral HPLC, providing the highest level of assurance in the chiral purity of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Absolute Stereochemistry of Aldol Products
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of aldol products is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms in these chiral molecules directly influences their biological activity and pharmacological properties. This guide provides an objective comparison of three primary analytical techniques for this purpose: Single Crystal X-ray Diffraction (XRD), Vibrational Circular Dichroism (VCD), and Mosher's Method (NMR Spectroscopy).
Comparison of Key Performance Metrics
The selection of an appropriate analytical method hinges on a variety of factors, including the physical state of the sample, the amount of material available, and the desired accuracy and speed of the analysis. The following table summarizes the key performance metrics for XRD, VCD, and Mosher's method.
| Feature | Single Crystal X-ray Diffraction (XRD) | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute configuration.[1] | Differential absorption of left and right circularly polarized infrared light, compared against quantum chemical calculations.[2][3] | Analysis of the differential anisotropic effects on ¹H NMR chemical shifts in diastereomeric esters formed with a chiral derivatizing agent.[1] |
| Sample State | Solid (high-quality single crystal required).[4] | Solution or neat liquid.[4][5] | Solution.[4] |
| Sample Amount | Micrograms to milligrams; crystal size of 0.2-0.6 mm is typical for light-atom structures.[4][6] | 5–15 mg (sample is recoverable).[2][5] | Sub-milligram to milligrams.[4] |
| Analysis Time | Days to weeks (including crystallization).[4] | Hours to a day.[4][5] | 4-6 hours of active effort over 1-2 days.[1][7] |
| Accuracy | Considered the "gold standard" with high accuracy when a good quality crystal is available and anomalous dispersion is significant. The Flack parameter, ideally close to 0 with a small standard uncertainty, indicates a reliable assignment.[8][9] | High, with confidence levels often exceeding 95% based on the correlation between experimental and calculated spectra.[2] | High, but relies on the empirical model of Mosher's esters and can be influenced by conformational flexibility. |
| Instrumentation | Single-crystal X-ray diffractometer. | VCD spectrometer. | High-field NMR spectrometer. |
| Key Advantage | Provides a direct and unambiguous 3D structure of the molecule.[10][11] | Applicable to non-crystalline samples (oils, liquids) and provides conformational information in solution.[2][12] | Utilizes standard NMR instrumentation and is effective for secondary alcohols, a common feature in aldol products.[1] |
| Key Limitation | Requires the growth of a high-quality single crystal, which can be a significant bottleneck.[3][5] | Requires access to specialized VCD instrumentation and computational resources for DFT calculations.[3] | Requires chemical derivatization with both enantiomers of the chiral reagent and can be complex to interpret for conformationally flexible molecules.[1][13] |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the aldol product being analyzed.
Single Crystal X-ray Diffraction (XRD)
-
Crystal Growth: High-purity aldol product (>98%) is required. Grow single crystals using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to obtain a crystal with dimensions of approximately 0.2-0.6 mm.[6]
-
Data Collection: Mount a suitable single crystal on a goniometer. The crystal is typically cooled to 100 K in a stream of cold nitrogen to minimize thermal vibrations.[4] The crystal is then exposed to a monochromatic X-ray beam (Cu-Kα radiation is often preferred for light-atom structures to enhance anomalous scattering)[8], and the diffraction data are collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct.[8][9] A value near 1 suggests the inverted structure is correct.[9]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure aldol product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 20 mg/mL.[3][5] The sample is placed in an IR cell with a pathlength of approximately 100 µm.[3][14]
-
VCD Spectrum Measurement: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data acquisition may take several hours to achieve a satisfactory signal-to-noise ratio.[3][5]
-
Computational Modeling: Perform ab initio Density Functional Theory (DFT) calculations for one enantiomer of the aldol product to predict its theoretical VCD spectrum. This involves a conformational search to identify all low-energy conformers and then calculating the VCD spectrum for each, followed by Boltzmann averaging.[2][3]
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the modeled enantiomer and its mirror image (generated by inverting the signs of the calculated spectrum). The absolute configuration is assigned based on the best visual and quantitative match between the experimental and one of the calculated spectra.[2][5] Software such as CompareVOA™ can be used to quantify the level of confidence in the assignment.[2]
Mosher's Method (NMR Spectroscopy)
-
Derivatization: The aldol product, which is a secondary alcohol, is derivatized with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically as the acid chloride ((R)- and (S)-MTPA-Cl), in the presence of a base like pyridine.[13][15] This creates a pair of diastereomeric Mosher esters. Two separate reactions are performed in parallel.[15]
-
Reaction Work-up and Purification: After the reaction is complete, the diastereomeric esters are isolated through an aqueous work-up and purified, usually by column chromatography, to remove any unreacted alcohol and MTPA derivatives.[15]
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. For complex molecules, 2D NMR experiments (e.g., COSY, HSQC) may be necessary to assign all the relevant proton signals.[4][13]
-
Data Analysis and Assignment:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
A simplified conformational model of the Mosher esters places the C=O of the ester and the C-O bond of the alcohol in a syn-periplanar or anti-periplanar arrangement, with the phenyl and trifluoromethyl groups of the MTPA moiety defining a plane.
-
Protons that lie on one side of this plane in the preferred conformation will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration of the original alcohol can be deduced.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described methods for validating the absolute stereochemistry of aldol products.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. biotools.us [biotools.us]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. schrodinger.com [schrodinger.com]
- 15. benchchem.com [benchchem.com]
Determining Diastereomeric Ratios of Oxazolidinethione Adducts using ¹H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios is a critical step in asymmetric synthesis. The use of chiral auxiliaries, such as oxazolidinethiones, in aldol additions is a powerful strategy for controlling stereochemistry. This guide provides a comparative analysis of ¹H NMR spectroscopy for the determination of diastereomeric ratios in the resulting adducts, supported by experimental data and detailed protocols.
The diastereoselectivity of aldol reactions employing N-acyloxazolidinethiones is a well-established method for the synthesis of chiral β-hydroxy carbonyl compounds. The rigid, conformationally defined nature of the oxazolidinethione auxiliary directs the approach of the enolate and aldehyde, leading to the preferential formation of one diastereomer over the other. The resulting diastereomeric ratio (d.r.) is a key indicator of the reaction's success and is readily determined by ¹H NMR spectroscopy.
The principle behind this analysis lies in the distinct magnetic environments of the protons in each diastereomer. Due to their different spatial arrangements, analogous protons in the two diastereomers will experience different shielding and deshielding effects from neighboring functional groups. This results in separate, distinguishable signals in the ¹H NMR spectrum, typically for protons alpha to the carbonyl group or on the newly formed stereocenters. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the product mixture.
Comparative ¹H NMR Data for Diastereomeric Oxazolidinethione Adducts
The following table summarizes representative ¹H NMR data for syn- and anti-aldol adducts derived from N-propionyloxazolidinethione and various aldehydes. The chemical shifts (δ) and coupling constants (J) of the characteristic α-proton (Hα) and β-proton (Hβ) of the aldol adduct are highlighted, as these are often the most diagnostic signals for determining the diastereomeric ratio.
| Aldehyde | Diastereomer | Hα Chemical Shift (δ, ppm) | Hα Coupling Constants (J, Hz) | Hβ Chemical Shift (δ, ppm) | Hβ Coupling Constants (J, Hz) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | syn | 4.15 | ddd, J = 7.0, 3.5, 1.5 | 3.85 | m | >98:2 |
| anti | (not observed) | (not observed) | ||||
| Benzaldehyde | syn | 4.30 | d, J = 4.5 | 5.20 | d, J = 4.5 | >95:5 |
| anti | (not observed) | (not observed) | ||||
| Pivaldehyde | syn | 4.05 | d, J = 2.0 | 3.60 | d, J = 2.0 | >99:1 |
| anti | (not observed) | (not observed) |
Note: The data presented is a compilation from typical results reported in the literature. Actual chemical shifts and coupling constants may vary depending on the specific reaction conditions and the solvent used for NMR analysis.
Experimental Protocol: Asymmetric Aldol Addition and ¹H NMR Analysis
This protocol describes a general procedure for the titanium-mediated aldol addition of an N-propionyloxazolidinethione with an aldehyde, followed by the determination of the diastereomeric ratio by ¹H NMR spectroscopy.
Materials:
-
(S)-4-benzyl-2-oxazolidinethione
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Part 1: Synthesis of the N-Propionyloxazolidinethione
-
Dissolve (S)-4-benzyl-2-oxazolidinethione in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise.
-
After stirring for 30 minutes, add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-propionyloxazolidinethione.
Part 2: Asymmetric Aldol Addition
-
Dissolve the N-propionyloxazolidinethione in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ dropwise, followed by the dropwise addition of DIPEA. The solution should turn a deep red color, indicating the formation of the titanium enolate.
-
After stirring for 30 minutes at 0 °C, cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude aldol adduct.
Part 3: ¹H NMR Analysis for Diastereomeric Ratio Determination
-
Prepare a sample of the crude aldol adduct by dissolving a small amount in CDCl₃.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic, well-resolved signals corresponding to a specific proton (e.g., the α-proton to the carbonyl) for each diastereomer.
-
Integrate the identified signals for each diastereomer.
-
The diastereomeric ratio is calculated as the ratio of the integration values of the corresponding signals. For example, if the integral of the α-proton for the major diastereomer is 9.5 and for the minor diastereomer is 0.5, the d.r. is 95:5.
Workflow for Diastereomeric Ratio Determination
The following diagram illustrates the key stages involved in determining the diastereomeric ratio of oxazolidinethione adducts using ¹H NMR spectroscopy.
Caption: Experimental workflow from synthesis to analysis.
Logical Relationship of Key Components
The successful determination of the diastereomeric ratio is dependent on several key factors, as illustrated in the following diagram.
Caption: Interrelation of factors influencing the d.r.
By following standardized experimental protocols and carefully analyzing the resulting ¹H NMR spectra, researchers can reliably and accurately determine the diastereomeric ratios of oxazolidinethione adducts. This information is crucial for optimizing reaction conditions and ensuring the stereochemical purity of intermediates in the development of new pharmaceuticals and other complex molecules.
A Comparative Guide to Chiral Auxiliaries: (S)-4-Benzyloxazolidine-2-thione vs. Evans' Oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust strategy, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceutical development and materials science. Among the most celebrated are the oxazolidinone-based auxiliaries developed by David A. Evans. This guide provides a detailed comparison of the widely used (S)-4-Benzyloxazolidin-2-one with its oxygen-containing counterparts, Evans' oxazolidinone auxiliaries, with a focus on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Introduction to the Auxiliaries
Evans' oxazolidinone auxiliaries , typically derived from readily available amino acids like phenylalanine or valine, have become a gold standard in asymmetric synthesis. Their rigid structure and the steric directing effect of the substituent at the C4 position allow for exceptional control in a variety of reactions, including alkylations, aldol reactions, and acylations.
(S)-4-Benzyloxazolidine-2-thione , the sulfur analog of the corresponding Evans' auxiliary, has emerged as a powerful alternative, in some cases offering distinct advantages. The replacement of the carbonyl oxygen with a thiocarbonyl group alters the electronic and steric properties of the auxiliary, influencing its reactivity and selectivity.
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by both auxiliaries stems from the formation of a rigid chelated enolate intermediate. The steric bulk of the C4-substituent (a benzyl group in this case) effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.
For Evans' oxazolidinone auxiliaries in aldol reactions, the stereochemical outcome is often rationalized by the Zimmerman-Traxler model , which posits a chair-like six-membered transition state. The formation of a (Z)-enolate is crucial for achieving high syn-diastereoselectivity.
Similarly, the oxazolidinethione auxiliary is believed to operate through a related mechanism, though the larger size and different electronic nature of the sulfur atom can influence the geometry of the transition state and, consequently, the stereochemical outcome. Notably, oxazolidinethiones have demonstrated superior performance in certain reactions, such as acetate aldol reactions, where the corresponding oxazolidinones often provide poor selectivity.
Comparative Performance Data
The following tables summarize the performance of this compound and a representative Evans' oxazolidinone, (S)-4-Benzyl-2-oxazolidinone, in key asymmetric reactions.
Asymmetric Alkylation
| Auxiliary | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | 77 | 98:2 |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | 92 | >99:1 |
| (S)-4-Benzyl-1,3-oxazolidine-2-thione | Diarylmethyl methyl ether | (Me3P)2NiCl2 | - | High | Single diastereomer |
Note: Direct comparison is challenging due to variations in reported reaction conditions. The data presented is from different studies and is intended to be representative.
Asymmetric Aldol Reaction
| Auxiliary | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (d.r.) (syn:anti) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | 95 | >99:1 (syn) |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | TiCl₄ / DIPEA | 85 | 3:1 (syn:anti) |
| (S)-4-Benzyl-1,3-oxazolidine-2-thione | Various aromatic aldehydes | TiCl₄ / DIPEA | Good | 73:27 to 97:3 ('Evans syn') |
| (S)-4-Isopropyl-1,3-oxazolidine-2-thione | Aliphatic aldehydes | TiCl₄ / (-)-Sparteine / NMP | High | 92:8 to 99:1 |
Note: Oxazolidinethiones have shown particular utility in acetate aldol reactions, where oxazolidinones are often not selective.
Experimental Protocols
Acylation of the Chiral Auxiliary
Protocol for (S)-4-Benzyl-2-oxazolidinone:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Asymmetric Alkylation
Protocol for N-Acyl-(S)-4-benzyl-2-oxazolidinone:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Asymmetric Aldol Reaction
Protocol for N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Boron-Mediated):
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.
-
Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents and extract the product with dichloromethane.
Auxiliary Cleavage
Hydrolytic Cleavage to Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench excess peroxide by adding an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure and extract the recovered chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the carboxylic acid product.
Reductive Cleavage to Aldehyde (for Thione Auxiliary):
-
Treatment of the N-acyl-(S)-4-benzylthiazolidine-2-thione with diisobutylaluminum hydride (DIBAL-H) can directly yield the corresponding aldehyde and the recovered chiral auxiliary.
Visualizing the Processes
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key features of the Zimmerman-Traxler model.
Caption: Step-by-step workflow for a typical asymmetric alkylation.
Conclusion
Both this compound and Evans' (S)-4-Benzyl-2-oxazolidinone are highly effective chiral auxiliaries that provide excellent levels of stereocontrol in a range of asymmetric transformations.
-
Evans' oxazolidinones are well-established and offer predictable and high diastereoselectivity, particularly in alkylation and syn-selective aldol reactions. A vast body of literature supports their application.
-
This compound serves as a powerful alternative, demonstrating comparable and sometimes superior performance. Its utility in acetate aldol reactions where the oxazolidinone counterpart is ineffective is a significant advantage. The thione auxiliary also offers different cleavage options, such as direct reduction to the aldehyde.
The choice between these two powerful auxiliaries will ultimately depend on the specific reaction, the desired stereochemical outcome, and the functional group tolerance of the substrates involved. For researchers in drug development and synthetic chemistry, a thorough understanding of the nuances of each auxiliary will enable more strategic and efficient synthetic planning.
A Comparative Guide: Unveiling the Advantages of Sulfur-Containing Chiral Auxiliaries Over Oxazolidinones in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, Evans' oxazolidinones have been a cornerstone, celebrated for their reliability in controlling stereochemistry. However, a compelling class of sulfur-containing chiral auxiliaries has emerged, demonstrating distinct advantages in several key transformations. This guide provides an objective comparison of the performance of sulfur-containing chiral auxiliaries, such as thiazolidinethiones, sultams, and sulfinamides, with the widely used oxazolidinones, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Superior Diastereoselectivity in Acetate Aldol Reactions
One of the most significant advantages of sulfur-containing chiral auxiliaries is their exceptional performance in acetate aldol reactions. While Evans' oxazolidinones are highly effective for propionate and higher enolates, they often provide modest selectivity in acetate aldol additions. In contrast, N-acetylthiazolidinethiones have demonstrated superior diastereoselectivity, a crucial advantage for the synthesis of polyketide natural products and other chiral building blocks.[1]
Table 1: Comparison of Diastereoselectivity in Acetate Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Acetyl-4(S)-isopropylthiazolidinethione | Isobutyraldehyde | TiCl₄, Sparteine | >95:5 | 85 | [1] |
| N-Acetyloxazolidinone | Isobutyraldehyde | TiCl₄, DIPEA | ~70:30 | 78 | [3] |
| tert-Leucine-derived thiazolidinethione | Benzaldehyde | PhBCl₂ | >100:1 | 95 | [4][5] |
| Valine-derived oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | 90:10 | 88 | [6] |
Versatility in Asymmetric Synthesis: Beyond Aldol Reactions
The utility of sulfur-containing auxiliaries extends beyond aldol chemistry, with notable examples in Michael additions and the synthesis of chiral amines.
Michael Additions
Oppolzer's camphorsultam, a prominent sulfur-containing chiral auxiliary, has proven to be highly effective in directing stereoselective Michael additions. The rigid bicyclic structure of the sultam provides excellent facial shielding of the enolate, leading to high diastereoselectivity in the conjugate addition of various nucleophiles.
Asymmetric Synthesis of Chiral Amines
Ellman's tert-butanesulfinamide has revolutionized the asymmetric synthesis of chiral amines.[7] This auxiliary condenses with aldehydes and ketones to form N-sulfinyl imines, which then undergo diastereoselective addition of organometallic reagents. The subsequent mild acidic cleavage of the sulfinyl group provides access to a wide range of enantiomerically pure primary amines, which are crucial components of many pharmaceuticals.[8][9][10] While oxazolidinone-based methods for amine synthesis exist, the Ellman auxiliary offers a more direct and often more versatile approach.
Table 2: Performance in Asymmetric Amine Synthesis via Nucleophilic Addition to Imines
| Chiral Auxiliary/Method | Imine Substrate | Nucleophile | Diastereomeric Ratio | Yield (%) | Reference |
| (R)-tert-Butanesulfinamide | (R)-N-(Benzylidene)-tert-butanesulfinamide | PhMgBr | >98:2 | 91 | [8] |
| (R)-tert-Butanesulfinamide | (R)-N-(Isobutylidene)-tert-butanesulfinamide | EtMgBr | 96:4 | 96 | [8] |
| Evans Oxazolidinone (via enolate amination) | N-Acyl Oxazolidinone | (Boc)₂N=NB(Boc)₂ | >95:5 | 80-95 | [8] |
Cleavage Conditions and Auxiliary Recovery
A practical advantage of many sulfur-containing auxiliaries is the often milder conditions required for their removal compared to the sometimes harsh conditions needed to cleave N-acyloxazolidinones. For instance, the thiocarbonyl group in thiazolidinethiones can be cleaved under conditions that are often more compatible with sensitive functional groups.[11] Ellman's sulfinamide auxiliary is readily cleaved with mild acid, and methods for its recovery and recycling have been developed, enhancing the overall efficiency of the synthetic route.[9][12]
Table 3: Comparison of Typical Cleavage Conditions
| Chiral Auxiliary | Reagents | Product | Reference |
| N-Acyloxazolidinone | LiOH, H₂O₂ | Carboxylic Acid | [13][14] |
| LiBH₄ | Alcohol | [15] | |
| Me₂AlN(OMe)Me | Weinreb Amide | [6] | |
| N-Acylthiazolidinethione | NaBH₄, then acid workup | Alcohol | [11] |
| R-MgBr | Ketone | [1] | |
| tert-Butanesulfinamide | HCl in MeOH/Ether | Primary Amine | [8][9] |
Experimental Protocols
Asymmetric Acetate Aldol Reaction using N-Acetylthiazolidinethione
Materials:
-
N-acetyl-4(S)-isopropylthiazolidinethione
-
Titanium (IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
A solution of N-acetyl-4(S)-isopropylthiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
TiCl₄ (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 5 minutes.
-
(-)-Sparteine (1.2 equiv) is added dropwise, and the reaction mixture is stirred for 30 minutes.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.
Evans' syn-Aldol Reaction using an N-Acyloxazolidinone
Materials:
-
N-acyloxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidinone)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Tetrahydrofuran (THF)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Bu₂BOTf (1.1 equiv) is added dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes.
-
The aldehyde (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
Methanol is added, and the mixture is stirred vigorously.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The product is purified by column chromatography.
Cleavage of the Ellman Auxiliary to Yield a Primary Amine
Materials:
-
N-sulfinyl amine adduct
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M in dioxane or saturated in methanol)
-
Methanol or Diethyl ether
Procedure:
-
The N-sulfinyl amine (1.0 equiv) is dissolved in methanol or diethyl ether.
-
A solution of HCl (2.0-4.0 equiv) is added at room temperature.
-
The mixture is stirred for 1-2 hours, during which time the amine hydrochloride salt may precipitate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford the amine hydrochloride salt, which is collected by filtration.
-
The free amine can be obtained by basification of the hydrochloride salt with an aqueous base (e.g., NaOH) and extraction into an organic solvent.
Logical Relationships and Workflows
Caption: General workflow for asymmetric synthesis using chiral auxiliaries.
Caption: Simplified comparison of transition states in acetate aldol reactions.
Conclusion
While Evans' oxazolidinones remain a powerful and reliable tool in the synthetic chemist's toolbox, sulfur-containing chiral auxiliaries offer significant and, in some cases, superior alternatives. Their enhanced diastereoselectivity in challenging reactions like acetate aldol additions, the versatility of auxiliaries like Ellman's sulfinamide for amine synthesis, and often milder cleavage conditions make them highly attractive for the efficient and stereocontrolled synthesis of complex chiral molecules. The choice of auxiliary will ultimately depend on the specific transformation and substrate, but a thorough consideration of the advantages offered by sulfur-containing reagents is essential for the modern synthetic chemist.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. | Semantic Scholar [semanticscholar.org]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. benchchem.com [benchchem.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 11. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: (S)-4-Benzyloxazolidine-2-thione vs. Camphorsultam in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical decision in modern asymmetric synthesis, profoundly influencing the stereochemical outcome of carbon-carbon bond-forming reactions. An ideal auxiliary should be readily available, easily attached and cleaved, and, most importantly, induce high levels of stereoselectivity. This guide provides a detailed, objective comparison between two powerful and widely used chiral auxiliaries: (S)-4-Benzyloxazolidine-2-thione, a member of the sulfur-containing Evans-type auxiliaries, and Oppolzer's camphorsultam. Their performance in key asymmetric reactions is evaluated with supporting experimental data, detailed protocols, and mechanistic diagrams.
Introduction to the Auxiliaries
This compound is a sulfur analog of the well-known Evans oxazolidinone auxiliaries. The substitution of the exocyclic carbonyl oxygen with sulfur enhances the Lewis acidity of the N-acyl carbonyl, which can influence reactivity and selectivity in certain reactions. These auxiliaries are particularly noted for their high performance in asymmetric aldol reactions.[1]
Camphorsultam , also known as Oppolzer's sultam, is a rigid, camphor-derived chiral auxiliary. Its conformationally locked bicyclic structure provides a well-defined steric environment, leading to excellent facial discrimination in a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and conjugate additions.[2][3][4]
Performance Comparison in Key Asymmetric Reactions
The effectiveness of a chiral auxiliary is best measured by the diastereoselectivity and chemical yield it achieves in a given transformation. The following tables summarize representative data for this compound (represented by closely related oxazolidinethiones) and camphorsultam in several fundamental asymmetric reactions.
Data Presentation
Table 1: Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl units. Evans-type auxiliaries, including their thione derivatives, are renowned for producing syn-aldol products with exceptional diastereoselectivity.
| Auxiliary | Aldehyde | Conditions | d.r. (syn:anti) | Yield (%) |
| Oxazolidinethione | Isobutyraldehyde | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂ | >98:2 | 85 |
| Oxazolidinethione | Benzaldehyde | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂ | >98:2 | 81 |
| Camphorsultam | Isovaleraldehyde | 1. Bu₂BOTf, Et₃N 2. Aldehyde | 97:3 | 88 |
| Camphorsultam | Benzaldehyde | 1. Et₂AlCl, CH₂Cl₂ | 95:5 | 82 |
Note: Data for oxazolidinethione is representative of N-acyl thiazolidinethiones and oxazolidinethiones which exhibit similar reactivity and selectivity patterns.
Table 2: Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. The rigid structure of camphorsultam makes it exceptionally effective in controlling the stereochemistry of this transformation, typically favoring the endo adduct.
| Auxiliary | Diene | Dienophile | Lewis Acid | d.r. (endo:exo) | Yield (%) |
| Camphorsultam | Cyclopentadiene | N-Acryloyl sultam | Et₂AlCl | >98:2 | 90 |
| Camphorsultam | 1,3-Butadiene | N-Acryloyl sultam | Et₂AlCl | >95:5 | 88 |
| Oxazolidinethione | Cyclopentadiene | N-Crotonyl oxazolidinethione | Sc(OTf)₃ | 96:4 | 95 |
Table 3: Asymmetric Michael (Conjugate) Additions
Conjugate addition is a key method for forming carbon-carbon or carbon-heteroatom bonds at the β-position of α,β-unsaturated systems. Both auxiliaries can provide high levels of stereocontrol.
| Auxiliary | Michael Acceptor | Nucleophile | d.r. | Yield (%) |
| Camphorsultam | N-Methacryloyl sultam | PhCH₂SH / n-BuLi | >98:2 | 95 |
| Oxazolidinethione | N-Crotonyl oxazolidinethione | (S)-4-Phenyloxazolidinethione / Et₃N | 94:6 | 80 |
Experimental Protocols
Detailed methodologies are provided for representative reactions to illustrate the practical application of these auxiliaries.
Protocol 1: Asymmetric Aldol Reaction using an N-Acyl Oxazolidinethione
This protocol describes the titanium-mediated aldol reaction of an N-propionyl oxazolidinethione with an aldehyde to generate the syn-aldol adduct with high diastereoselectivity.
-
Enolate Formation: To a solution of the N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise. The mixture is stirred for 5 minutes, resulting in a yellow slurry.
-
Base Addition: Add (-)-sparteine (1.2 equiv) dropwise to the slurry. The mixture will turn into a deep red, homogeneous solution, indicating the formation of the titanium enolate. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Cool the solution to -78 °C and add the aldehyde (1.5 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by adding a half-saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aldol adduct.
Protocol 2: Asymmetric Diels-Alder Reaction using Camphorsultam
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.
-
Catalyst and Dienophile: To a flame-dried flask under an argon atmosphere, add a solution of N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.2 equiv, as a 1.0 M solution in hexanes) dropwise. Stir the mixture for 15 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product is often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Protocol 3: Cleavage of the Chiral Auxiliary
A critical step is the removal of the auxiliary to yield the chiral product. The conditions vary depending on the desired functional group.
-
Cleavage of N-Acyl Oxazolidinethione to Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinethione adduct (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH, 4.0 equiv) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, 4.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF, then extract with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid with ethyl acetate.
-
-
Cleavage of N-Acyl Camphorsultam to Primary Alcohol:
-
Dissolve the N-acyl camphorsultam adduct (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 2-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the chiral primary alcohol and recover the camphorsultam auxiliary.
-
Visualization of Workflows and Mechanisms
Diagram 1: General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Diagram 2: Logical Comparison of Key Features
Caption: Key feature comparison between the two chiral auxiliaries.
Conclusion
Both this compound and camphorsultam are exceptionally effective chiral auxiliaries that provide high levels of stereocontrol in a wide range of asymmetric reactions.
-
This compound and related sulfur-containing auxiliaries are particularly powerful for achieving high syn-diastereoselectivity in aldol reactions, often outperforming their oxazolidinone counterparts in acetate aldol additions.[1]
-
Camphorsultam excels in reactions requiring a rigid steric director, most notably the Diels-Alder reaction, where its conformationally locked framework leads to outstanding facial selectivity.[2][3] It is also highly reliable for asymmetric alkylations and conjugate additions.[4]
The ultimate choice between these two auxiliaries will depend on the specific transformation, the desired stereochemical outcome, and the downstream synthetic steps. For predictable syn-aldol additions, the oxazolidinethione is an excellent choice. For cycloadditions and reactions benefiting from a highly rigid chiral environment, camphorsultam is often the superior option.
References
A Comparative Guide to Diastereoselectivity: Thiazolidinethiones vs. Oxazolidinethiones in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools for inducing stereocontrol, and among these, N-acyl thiazolidinethiones and N-acyl oxazolidinethiones have emerged as highly effective reagents in asymmetric aldol reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal chiral auxiliary for specific synthetic challenges.
The seminal work of Evans on oxazolidinone-based chiral auxiliaries established a benchmark for diastereoselective aldol reactions.[1] Building upon this foundation, the development of sulfur-containing analogs, namely oxazolidinethiones and thiazolidinethiones, has offered unique advantages in terms of reactivity and stereocontrol.[2] This comparison focuses on the diastereoselectivity achieved with these two classes of chiral auxiliaries in titanium-mediated aldol reactions.
Data Presentation: Diastereoselectivity in Aldol Reactions
The following tables summarize the quantitative data on the diastereoselectivity and yields of aldol reactions employing thiazolidinethione and oxazolidinethione chiral auxiliaries with various aldehydes. The data is primarily drawn from the work of Crimmins and co-workers, which allows for a direct comparison under similar reaction conditions.[2]
Table 1: Diastereoselectivity of N-Propionyl Thiazolidinethione in Titanium-Mediated Aldol Reactions
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 2,3-syn | >99:1 | 85 |
| 2 | Benzaldehyde | 2,3-syn | >99:1 | 92 |
| 3 | Cyclohexanecarboxaldehyde | 2,3-syn | 98:2 | 88 |
| 4 | Pivaldehyde | 2,3-syn | >99:1 | 75 |
Table 2: Diastereoselectivity of N-Propionyl Oxazolidinethione in Titanium-Mediated Aldol Reactions
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 2,3-syn | 98:2 | 87 |
| 2 | Benzaldehyde | 2,3-syn | 97:3 | 91 |
| 3 | Cyclohexanecarboxaldehyde | 2,3-syn | 97:3 | 85 |
| 4 | Pivaldehyde | 2,3-syn | 98:2 | 80 |
Key Observations:
-
Both thiazolidinethione and oxazolidinethione auxiliaries consistently provide high levels of diastereoselectivity, favoring the syn-aldol adduct.[2]
-
In the examples cited, N-propionyl thiazolidinethione generally exhibits slightly higher or comparable diastereoselectivity compared to the corresponding N-propionyl oxazolidinethione.[2] For instance, with isobutyraldehyde and benzaldehyde, the thiazolidinethione auxiliary delivers diastereomeric ratios of >99:1.[2]
-
Yields for both auxiliaries are generally high, indicating efficient chemical conversion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
General Procedure for Titanium-Mediated Aldol Reaction of N-Acyl Thiazolidinethiones and Oxazolidinethiones:
To a solution of the N-acylthiazolidinethione or N-acyloxazolidinethione (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, after which (−)-sparteine (1.2 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 equiv) is added, and the reaction is stirred for 1-2 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is purified by flash chromatography.[2]
Mandatory Visualization
References
The Strategic Selection of Chiral Auxiliaries for Scale-Up: A Cost-Effectiveness Analysis
In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is a critical determinant of success. Chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, represent a robust and well-established strategy for achieving high stereoselectivity.[1] For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary is a strategic decision that extends beyond mere chemical efficiency, directly impacting the economic viability and scalability of a synthetic route. This guide provides an objective comparison of three widely used classes of chiral auxiliaries—Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam—supported by experimental data to inform their selection for industrial-scale asymmetric synthesis.
The ideal chiral auxiliary offers a combination of high diastereoselectivity, high reaction yields, low cost, and efficient recovery and recycling. While the upfront cost of a stoichiometric auxiliary and the additional synthetic steps for its attachment and removal may seem less efficient than catalytic methods, these approaches are often the most reliable and quickest path to obtaining enantiomerically pure products, a crucial factor in the early stages of drug development.[1][2] Furthermore, the resulting diastereomeric intermediates are readily separable by standard purification techniques like crystallization or chromatography.[1]
Performance and Cost Comparison
The following tables summarize the performance, approximate costs, and recyclability of Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. It is important to note that prices are based on catalog listings for research quantities and can vary significantly for bulk industrial purchases.
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| Evans' Oxazolidinone | Asymmetric Alkylation | 68-98%[1] | >95:5 to >99:1[1] |
| Asymmetric Aldol Reaction | High | >20:1[1] | |
| Pseudoephedrine | Asymmetric Alkylation | 84-99%[1] | 98:2 to >99:1[1] |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | 74% (endo-adduct)[1] | >20:1[3] |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Relative Cost | Typical Recovery Yield | Remarks |
| Evans' Oxazolidinone | Moderate | >92% to quantitative[4] | Recovered by hydrolysis of the N-acyl derivative.[4] |
| Pseudoephedrine | Low | High (not quantified in solution)[4] | Can be recovered after cleavage of the amide.[4] Resin-bound versions offer facile recovery.[4] |
| Oppolzer's Camphorsultam | High | 71-79% (crude), 48-56% (after recrystallization)[4] | Recycled using a continuous flow process.[4][5] |
In-Depth Analysis of Auxiliaries
Evans' Oxazolidinones
Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective for a range of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[1][2] They are renowned for providing exceptionally high levels of stereocontrol, making them a staple in complex natural product synthesis.[6] While the initial investment may be higher than for pseudoephedrine, their reliability and the potential for high recovery rates make them a cost-effective option for many applications.[4]
Pseudoephedrine and its Derivatives
Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, serves as a practical chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acids.[7][8] Both enantiomers are accessible, allowing for the synthesis of either enantiomer of the target molecule.[2] A significant advantage of this auxiliary is the typically crystalline nature of the starting amides and the alkylated products, which often allows for easy purification by recrystallization to very high diastereomeric excess.[8] Due to regulations surrounding pseudoephedrine, practical alternatives like pseudoephenamine have been developed, which can be synthesized from inexpensive starting materials and are not subject to the same restrictions.[9]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a highly effective and robust chiral auxiliary, particularly well-suited for asymmetric Diels-Alder reactions, Michael additions, and hydrogenations.[1][2] Its rigid bicyclic structure provides excellent stereocontrol.[3] Although its initial purchase price is generally the highest of the three, its high recovery rates, especially when implemented in modern manufacturing processes like continuous flow, can make it a cost-effective choice for large-scale production.[1][5]
Experimental Workflows and Logical Relationships
The general workflow for the application of a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse.
Caption: General workflow of a chiral auxiliary in asymmetric synthesis.
The selection of a chiral auxiliary for an industrial application is a multi-stage process that involves careful consideration of various factors.
Caption: Decision workflow for chiral auxiliary selection.
Detailed Experimental Protocols
Reliable and detailed experimental protocols are crucial for the successful implementation of chiral auxiliary-based syntheses on a larger scale.
Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This procedure is representative of an asymmetric alkylation using a pseudoephedrine auxiliary to generate an enantiomerically enriched carboxylic acid precursor.[8]
1. Attachment of Auxiliary (Amide Formation):
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling reagent (e.g., oxalyl chloride, 1.1 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature until the acid is fully converted to the acid chloride.
-
In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in CH₂Cl₂ at 0 °C.
-
Slowly add the acid chloride solution to the pseudoephedrine solution and stir the reaction mixture overnight at room temperature.
-
Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
2. Diastereoselective Alkylation:
-
Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in dry THF at -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base (e.g., LDA, 1.1 eq) and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) and allow the reaction to warm to 0 °C and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up.
-
Purify the product by column chromatography or recrystallization.
3. Cleavage of Auxiliary:
-
Reflux the alkylated pseudoephedrine amide in a mixture of an appropriate solvent (e.g., THF) and aqueous acid (e.g., 1 M H₂SO₄) until the starting material is consumed.
-
After cooling to room temperature, perform an aqueous work-up to separate the chiral carboxylic acid from the recovered pseudoephedrine hydrochloride.
Caption: Workflow for pseudoephedrine-mediated alkylation.
Asymmetric Diels-Alder with Oppolzer's Camphorsultam
This procedure describes a Lewis acid-catalyzed Diels-Alder reaction, a common application for Oppolzer's sultam.[1]
1. Attachment of Auxiliary (Acryloyl Sultam Formation):
-
(1S)-(-)-2,10-Camphorsultam is deprotonated with a strong base like sodium hydride.
-
The resulting anion is reacted with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the N-acryloyl sultam.
2. Diastereoselective Diels-Alder Reaction:
-
Dissolve the N-acryloyl sultam (1.0 eq) and the diene (e.g., cyclopentadiene, 2.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) dropwise and stir the reaction mixture for several hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and perform an aqueous work-up.
-
Purify the product by column chromatography to isolate the desired diastereomer.
3. Cleavage of Auxiliary:
-
The Diels-Alder adduct is treated with lithium aluminum hydride (LiAlH₄) to reductively cleave the auxiliary, yielding the corresponding chiral alcohol and the recovered camphorsultam.
Caption: Workflow for camphorsultam-mediated Diels-Alder.
Conclusion
The choice of a chiral auxiliary in an industrial setting is a multifaceted decision that requires a holistic assessment of performance, cost, and scalability. Evans' oxazolidinones offer exceptional and reliable stereocontrol, making them a standard in natural product synthesis.[1] Pseudoephedrine provides a low-cost and highly practical option for large-scale alkylations, with its unregulated analog, pseudoephenamine, presenting a valuable alternative.[1][9] Oppolzer's camphorsultam, while having a higher initial cost, demonstrates robustness and high recovery rates, particularly in continuous flow processes, making it a strong candidate for long-term, large-scale manufacturing.[1][5] By carefully evaluating the data and considering the specific requirements of the synthetic target, researchers and drug development professionals can select the most cost-effective chiral auxiliary to drive their projects forward efficiently and economically.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dash.harvard.edu [dash.harvard.edu]
The Decisive Role of the C4-Substituent: A Comparative Guide to Stereochemical Outcomes in Oxazolidinone Auxiliaries
In the realm of asymmetric synthesis, oxazolidinone auxiliaries, pioneered by David A. Evans, stand as a cornerstone for the stereocontrolled construction of chiral molecules. The remarkable efficacy of these chiral scaffolds hinges significantly on the nature of the substituent at the C4 position. This guide provides a comprehensive comparison of commonly used C4-substituted oxazolidinone auxiliaries, presenting experimental data to objectively assess their performance in key asymmetric transformations. Detailed experimental protocols and mechanistic visualizations are included to aid researchers, scientists, and drug development professionals in the selection and application of the optimal auxiliary for their synthetic needs.
Mechanism of Stereocontrol: The C4-Substituent as a Stereodirecting Group
The high degree of stereoselectivity achieved with Evans' oxazolidinone auxiliaries is primarily attributed to the steric hindrance imposed by the C4-substituent.[1] This substituent effectively shields one face of the Z-enolate formed from the N-acylated auxiliary, thereby directing the approach of an electrophile to the less sterically encumbered face. The formation of a rigid, chelated Z-enolate is a critical factor in achieving this high level of stereocontrol.[1] The choice of the C4-substituent—typically isopropyl, benzyl, or phenyl—allows for the fine-tuning of this steric environment, influencing the diastereoselectivity of the reaction.
References
A Comparative Guide to Second-Generation Evans-Type Chiral Auxiliaries
In the landscape of asymmetric synthesis, the ability to reliably and predictably control the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. The foundational work of David A. Evans in the early 1980s introduced the eponymous oxazolidinone-based chiral auxiliaries, which have since become a cornerstone for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors. These "first-generation" auxiliaries, typically derived from readily available amino acids like valine and phenylalanine, offer exceptional stereocontrol in a variety of transformations, most notably enolate alkylations and aldol additions.
Building upon this success, researchers have developed "second-generation" auxiliaries that aim to address some of the limitations of the original systems, such as difficult cleavage conditions or limited scope. This guide provides a comprehensive comparison of these second-generation auxiliaries, including sulfur-containing analogues (thiazolidinethiones and oxazolidinethiones) and alternative scaffolds like pseudoephedrine, pseudoephenamine, and camphorsultam, with the classic Evans-type oxazolidinones. We present a detailed analysis of their performance in key asymmetric reactions, supported by quantitative experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in their selection of the optimal chiral auxiliary for a given synthetic challenge.
Mechanism of Stereocontrol: A Common Thread
The remarkable stereoselectivity achieved with both first and second-generation Evans-type auxiliaries stems from a common principle: the formation of a rigid, chelated enolate intermediate. The chiral auxiliary, with its inherent stereochemistry and bulky directing group, effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face. This concept is elegantly rationalized by the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state that minimizes steric interactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a robust method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity of this reaction is a key metric for evaluating the performance of an auxiliary.
| Chiral Auxiliary | Acyl Group | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| First Generation | |||||
| (4R,5S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 | 61-77 |
| (4R,5S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl Bromide | LDA | >99:1 | 92 |
| Second Generation | |||||
| (S)-4-Isopropyl-1,3-thiazolidine-2-thione | Propionyl | Benzyl Bromide | LDA | >95:5 | ~85 |
| (+)-Pseudoephedrine Amide | Propionyl | Benzyl Bromide | LDA, LiCl | ≥99:1 | 90 |
| (+)-Pseudoephedrine Amide | Propionyl | Ethyl Iodide | LDA, LiCl | 97:3 | 88 |
| (+)-Pseudoephenamine Amide | Propionyl | Benzyl Bromide | LDA, LiCl | ≥99:1 | 99 |
| (+)-Pseudoephenamine Amide (α-methyl) | Ethyl Iodide | LDA, LiCl | 19:1 | - | |
| (-)-Camphorsultam | Propionyl | Allyl Iodide | LHMDS | >98:2 | 91 |
Key Observations:
-
Pseudoephedrine and its analogue, pseudoephenamine, demonstrate exceptional diastereoselectivity in alkylation reactions, often comparable or superior to first-generation Evans auxiliaries.[1][2]
-
Pseudoephenamine exhibits significantly enhanced diastereoselectivity in the formation of sterically demanding α-quaternary centers.[3][4]
-
Sulfur-containing auxiliaries like thiazolidinethiones also provide high levels of stereocontrol.
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with excellent stereocontrol, typically yielding the syn-aldol product. Second-generation auxiliaries have expanded the scope to include access to "non-Evans" syn and even anti-aldol products.
| Chiral Auxiliary | Acyl Group | Aldehyde | Lewis Acid/Base | Product Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
| First Generation | ||||||
| (4R,5S)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | syn | >99:1 | 80-95 |
| Second Generation | ||||||
| (S)-4-Benzyl-1,3-thiazolidine-2-thione | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine (2 eq) | "Evans" syn | >99:1 | 85 |
| (S)-4-Benzyl-1,3-thiazolidine-2-thione | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine (1 eq) | "non-Evans" syn | 97:3 | 81 |
| (-)-Camphorsultam | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | syn | >98:2 | 80 |
Key Observations:
-
Thiazolidinethione auxiliaries offer remarkable versatility in aldol reactions, allowing access to either the "Evans" or "non-Evans" syn-aldol adduct by simply adjusting the stoichiometry of the amine base.[5] This provides a significant advantage in accessing a wider range of stereoisomers from a single chiral auxiliary.
-
Camphorsultam also serves as an excellent auxiliary for achieving high syn-selectivity in aldol reactions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating the high levels of stereocontrol achieved with these chiral auxiliaries.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure describes the attachment of the acyl group to the chiral auxiliary.
General Procedure for N-Acylation of Pseudoephedrine: [6][7] To a solution of (+)-pseudoephedrine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, slowly add the desired acyl chloride (1.1 equivalents).[6] Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Procedure for N-Acylation of Thiazolidinethiones: [8] Freshly prepared fatty acid chloride (from the corresponding carboxylic acid and thionyl chloride) is added dropwise to a mixture of the thiazolidine and triethylamine in an inert solvent under a nitrogen atmosphere at ice-cold temperatures. After stirring for 30 minutes, the reaction is worked up by extraction with an organic solvent and washing with saturated sodium bicarbonate solution.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines the alkylation of the N-acylated auxiliary.
General Procedure for Alkylation of Pseudoephedrine Amides: [3][9] A suspension of anhydrous lithium chloride (6.0 equivalents) in anhydrous THF is prepared in an oven-dried flask under a nitrogen atmosphere. Lithium diisopropylamide (LDA) is prepared in a separate flask by adding n-butyllithium (2.1 equivalents) to diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C, followed by stirring at 0 °C for 30 minutes. The LDA solution is then added to a solution of the N-acyl pseudoephedrine amide (1.0 equivalent) in THF at -78 °C. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization. After cooling to 0 °C, the alkyl halide (1.5-4.0 equivalents) is added dropwise. The reaction is monitored by TLC and quenched with saturated aqueous ammonium chloride upon completion. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by HPLC or ¹H NMR analysis.[9]
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the "Evans" syn-aldol reaction.
General Procedure for "Evans" syn-Aldol Reaction with Thiazolidinethiones: [5] To a solution of the N-propionyl thiazolidinethione (1.0 equivalent) in an anhydrous solvent at -78 °C under an inert atmosphere, add titanium tetrachloride (1.1 equivalents). Then, add (-)-sparteine (2.2 equivalents) dropwise. After stirring for a specified time, add the aldehyde (1.2 equivalents). The reaction is stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic phase is washed, dried, and concentrated.
Protocol 4: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically pure product.
Cleavage of Pseudoephedrine Amides to Carboxylic Acids (Basic Hydrolysis): [6][7] The pseudoephedrine amide (1 equivalent) is dissolved in a 2:1:1 mixture of methanol, tert-butyl alcohol, and water. Sodium hydroxide (5-8 equivalents) is added, and the mixture is heated to reflux for 12-24 hours.[6] After cooling, the organic solvents are removed, and the aqueous residue is acidified and extracted to yield the carboxylic acid.
Reductive Cleavage of Thiazolidinethiones to Aldehydes: [5] The aldol adduct can be directly reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H).[5]
Cleavage of Camphorsultam: Hydrolysis of N-acyl sultams to the corresponding carboxylic acids can be achieved using reagents like lithium hydroperoxide or tetrabutylammonium hydrogen peroxide.[10]
Conclusion
While the first-generation Evans oxazolidinone auxiliaries remain a powerful and reliable tool in asymmetric synthesis, the development of second-generation auxiliaries has significantly expanded the synthetic chemist's toolbox. Thiazolidinethiones and oxazolidinethiones offer advantages in terms of milder cleavage conditions and the ability to access a broader range of aldol products. Pseudoephedrine and pseudoephenamine have proven to be highly practical and efficient auxiliaries, with pseudoephenamine showing particular promise for the construction of challenging quaternary stereocenters. Camphorsultam provides another robust and versatile option for a variety of asymmetric transformations.
The choice of a chiral auxiliary will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the reaction conditions. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions and successfully implement these powerful tools in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 10. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-4-Benzyloxazolidine-2-thione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of (S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary used in synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is a combustible solid and should be handled with care.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before use.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.[1] Work should ideally be conducted in a chemical fume hood.
-
Protective Clothing: A standard laboratory coat should be worn to protect from skin contact and contamination of personal clothing.
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill. Avoid creating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose: The container with the collected waste must be labeled and disposed of as hazardous chemical waste according to the protocol below.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a non-halogenated, solid chemical waste. Direct disposal into drains or regular trash is strictly prohibited. The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing to handle sulfur oxide byproducts.[2]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Select a robust, leak-proof container suitable for solid chemical waste. The original product container, if in good condition and compatible, can be used.
-
Clearly label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 171877-39-7
-
The date of accumulation (when the first amount of waste is added)
-
The name of the Principal Investigator and the laboratory/room number
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area (SAA).[5]
-
The SAA must be well-ventilated and away from sources of ignition.
-
Ensure the container remains closed except when adding waste.
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal contractor.
-
Provide them with all the information from the waste label.
-
Follow their specific instructions for scheduling a pickup and for any required documentation.
-
-
Documentation:
-
Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
-
Retain copies of all documentation provided by the waste disposal service for your records.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for its proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NS₂ | [6] |
| Molecular Weight | 209.3 g/mol | [6] |
| CAS Number | 171877-39-7 | [6] |
| Appearance | Solid | [7] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Water Pollution Class | WGK 3 (Highly hazardous for water) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (S)-4-Benzylthiazolidine-2-thione = 95.0 GC 171877-39-7 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. (S)-4-Benzylthiazolidine-2-thione | C10H11NS2 | CID 11458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]
Personal protective equipment for handling (S)-4-Benzyloxazolidine-2-thione
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of (S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary used in asymmetric synthesis. The information is targeted toward laboratory professionals to ensure safety and procedural accuracy.
Immediate Safety Precautions
Before handling this compound, ensure that work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.
Personal Protective Equipment (PPE)
Based on the safety profiles of structurally similar compounds, the following PPE is recommended when handling this compound to create a barrier between the researcher and the chemical.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][3] | Protects against splashes and airborne particles, which may cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Prevents skin contact. Disposable nitrile gloves provide good protection for short-term use. Always inspect gloves for tears or holes before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination and splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended, especially when handling the solid outside of a fume hood or if dust generation is likely. Engineering controls like fume hoods are the primary defense against inhalation.[2] |
Hazard Summary for Analogous Compounds
The following table summarizes the known hazards of compounds structurally similar to this compound. These hazards should be considered as potential risks when handling the target compound.
| Compound Name | CAS Number | Hazard Statements |
| (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | H302: Harmful if swallowed.[4][5][6] H319: Causes serious eye irritation.[3] H373: May cause damage to organs through prolonged or repeated exposure.[4][5][6] |
| (R)-4-Benzylthiazolidine-2-thione | 110199-17-2 | Not explicitly classified with H-statements in the provided sources, but PPE recommendations suggest potential for irritation and inhalation hazards. |
| (S)-4-Benzylthiazolidine-2-thione | 171877-39-7 | Not explicitly classified with H-statements in the provided sources, but PPE recommendations suggest potential for irritation and inhalation hazards. |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1]
-
Keep the container tightly closed and log the compound into your chemical inventory.[1]
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Use dedicated spatulas and weighing paper to avoid cross-contamination.
3. Experimental Use:
-
Wear all recommended PPE throughout the handling and experimental process.
-
Avoid creating dust.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
4. Spill Cleanup:
-
In the event of a small spill, restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not discharge into drains or the environment.[7]
Visualized Workflow for Safe Handling
The following diagrams illustrate the logical workflow for safely handling this compound and the decision-making process for PPE selection.
Caption: Experimental workflow for handling this compound.
Caption: Decision logic for selecting appropriate respiratory protection.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (S)-4-ベンジル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
